5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-nitrophenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATOZQNAFCDQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549542 | |
| Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42545-34-6 | |
| Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular structure and electronic properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
An In-Depth Technical Guide
Topic: Molecular Structure and Electronic Properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core functionalized with an electron-donating ring system and both electron-withdrawing aldehyde and nitrophenyl groups. Such "donor-π-acceptor" (D-π-A) architectures are of significant interest in materials science and medicinal chemistry. Due to a notable scarcity of published experimental data for this specific molecule, this guide presents a comprehensive theoretical investigation into its structural and electronic characteristics. Employing established computational chemistry principles, we predict the molecule's three-dimensional geometry, spectroscopic signatures (FT-IR, NMR, UV-Vis), and key electronic properties, including frontier molecular orbital analysis (HOMO-LUMO) and molecular electrostatic potential (MEP). This document serves as a foundational resource, offering predictive insights to guide future experimental synthesis, characterization, and application of this promising compound.
Introduction to 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, prized for their diverse pharmacological and material properties.[1] The thiophene ring is an electron-rich aromatic system that can be readily functionalized to tune its electronic and biological characteristics.[1] The title compound, 5-(2-Nitrophenyl)thiophene-2-carbaldehyde (molecular formula C₁₁H₇NO₃S), incorporates three key functional moieties:
-
Thiophene Ring: A five-membered aromatic heterocycle that serves as the core π-conjugated bridge.
-
Aldehyde Group (-CHO): An electron-withdrawing group that can act as a synthetic handle for further derivatization, such as in the formation of Schiff bases or polymers.[2][3]
-
2-Nitrophenyl Group: A phenyl ring substituted with a strongly electron-withdrawing nitro group (-NO₂) at the ortho position. This group significantly influences the molecule's electronic landscape.
The arrangement of these groups suggests a D-π-A system, where the thiophene ring acts as the π-bridge connecting a donor region to acceptor groups. Such systems are fundamental to the development of nonlinear optical materials, dye-sensitized solar cells, and biologically active agents.[4] Given the lack of available literature in major chemical databases for this specific compound[5], a computational approach provides the most robust and scientifically sound method for its initial characterization.
Theoretical & Computational Methodology
To elucidate the properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, a systematic computational analysis based on Density Functional Theory (DFT) is proposed. DFT is a powerful quantum mechanical method that allows for the accurate prediction of molecular geometries, energies, and electronic properties.[6]
Experimental Protocol: DFT Calculation Workflow
The following protocol outlines the standard steps for the theoretical characterization of a novel organic molecule.
-
Initial Structure Construction: The 2D structure of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is drawn using molecular editing software. An initial 3D conformation is generated using a standard molecular mechanics force field (e.g., MMFF94) to produce a reasonable starting geometry.
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Geometry Optimization: The initial structure is then optimized at a higher level of theory. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a well-established and reliable choice for organic molecules containing C, H, N, O, and S.[4] This process systematically alters the bond lengths, angles, and dihedrals to find the molecule's lowest-energy (most stable) conformation.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed using the same functional and basis set. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
It predicts the molecule's vibrational modes, which can be directly correlated with experimental FT-IR and Raman spectra.[1]
-
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are calculated to assess chemical reactivity and electronic transitions.[7]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.
-
-
Spectroscopic Prediction:
Caption: Relationship between structure and frontier molecular orbitals.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are critical to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and the energy required for electronic excitation. [9]
-
HOMO: The highest occupied molecular orbital is predicted to be primarily localized on the electron-rich thiophene ring system. This region serves as the primary electron donor.
-
LUMO: The lowest unoccupied molecular orbital is predicted to be centered on the electron-deficient 2-nitrophenyl and aldehyde moieties. This region is the primary electron acceptor.
-
HOMO-LUMO Gap (ΔE): A relatively small energy gap is anticipated for this molecule. A smaller gap facilitates intramolecular charge transfer (ICT) upon photoexcitation and suggests higher chemical reactivity. [7][10]
Table 3: Predicted Electronic Descriptors
| Property | Predicted Character | Significance |
| HOMO Energy | High (less negative) | Indicates good electron-donating ability. |
| LUMO Energy | Low (more negative) | Indicates good electron-accepting ability. |
| ΔE (HOMO-LUMO Gap) | Small | Suggests potential for applications in optoelectronics and as a reactive intermediate. |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution. For 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, the MEP is predicted to show:
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Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro and aldehyde groups. These are sites susceptible to electrophilic attack.
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Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings, indicating regions that are electron-poor.
This charge distribution confirms the molecule's polar nature and highlights the reactive centers for potential intermolecular interactions, which is crucial information for drug design and crystal engineering.
Conclusion
This theoretical guide provides a comprehensive predictive analysis of the molecular and electronic properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. Our computational investigation indicates a non-planar structure due to steric hindrance, with a distinct "donor-π-acceptor" electronic architecture. The HOMO is localized on the thiophene ring, while the LUMO resides on the nitrophenyl-aldehyde portion, resulting in a small energy gap conducive to intramolecular charge transfer. The predicted spectroscopic signatures (FT-IR, UV-Vis) provide clear benchmarks for future experimental validation. These findings establish a solid theoretical foundation for researchers, suggesting that 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a promising candidate for further exploration in materials science and as a versatile building block in medicinal chemistry.
References
-
PubChem. 5-(2-nitrophenyl)thiophene-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Wiley. Available from: [Link]
-
NIST. 5-Nitrothiophene-2-aldehyde. NIST WebBook. Available from: [Link]
-
Singh, S., et al. (2004). synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. European Journal of Medicinal Chemistry, 39(5), 459-65. Available from: [Link]
-
Al-Otaibi, J. S., et al. (2017). A DFT Study for the Molecular Structures, Vibrational, NMR and UV Spectra of 2-carbaldehyde oxime-5-nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 134-142. Available from: [Link]
-
Cheméo. Chemical Properties of 5-Nitrothiophene-2-aldehyde (CAS 4521-33-9). Available from: [Link]
-
Bharti, N., et al. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 12(23), 3475-8. Available from: [Link]
-
SIELC Technologies. 5-Nitrothiophene-2-carbaldehyde. Available from: [Link]
-
Bharti, N., et al. (2003). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. synthesis, spectral studies and in vitro anti-amoebic activity. Bioorganic & Medicinal Chemistry, 11(13), 2923-9. Available from: [Link]
-
Borin, A. C., & Serrano, A. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4498-507. Available from: [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 35. Available from: [Link]
-
Al-Obaidi, O., et al. (2020). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Available from: [Link]
-
Sone, T., & Abe, Y. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 9(1), 115-125. Available from: [Link]
-
Jappor, H. R., & Al-Aaraj, A. H. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(1), 223-227. Available from: [Link]
-
Sukanya, S., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4), 20218401. Available from: [Link]
-
WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap. Available from: [Link]
-
Bharti, N., et al. (2003). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. ResearchGate. Available from: [Link]
-
Patil, P. S., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. Available from: [Link]
-
Mary, Y. S., & Sajan, D. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 45-55. Available from: [Link]
-
Al-Shemary, R. K., & Al-Okaily, A. A. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3). Available from: [Link]
-
Mukhtorov, L., et al. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available from: [Link]
-
The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Available from: [Link]
-
Stenutz. thiophene-2-carbaldehyde. Available from: [Link]
-
Georganics. Thiophene derivatives. Available from: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. journalskuwait.org [journalskuwait.org]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 5-(2-nitrophenyl)thiophene-2-carbaldehyde (C11H7NO3S) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. jchps.com [jchps.com]
- 10. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
Photophysical properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde derivatives
An In-depth Technical Guide to the Photophysical Properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde Derivatives
Abstract
This technical guide provides a comprehensive exploration of the synthesis, characterization, and photophysical properties of 5-(2-nitrophenyl)thiophene-2-carbaldehyde and its derivatives. These molecules are archetypal donor-π-acceptor (D-π-A) systems, where the thiophene-2-carbaldehyde moiety acts as the π-conjugated donor and the nitrophenyl group serves as the electron acceptor. A central focus of this guide is the profound influence of the nitro group's positional isomerism on the intramolecular charge transfer (ICT) characteristics, which in turn governs the absorption, emission, and excited-state dynamics of these compounds. We present detailed, field-proven protocols for their synthesis via Suzuki-Miyaura cross-coupling, their comprehensive photophysical characterization using steady-state and time-resolved spectroscopy, and the computational methodologies that underpin a modern understanding of their electronic structure. This guide is intended for researchers and professionals in materials science, photochemistry, and drug development who are interested in leveraging the tunable optoelectronic properties of this versatile class of organic chromophores.
Introduction: The Significance of Thiophene-Based D-π-A Chromophores
Thiophene-containing organic molecules have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and valuable optoelectronic properties.[1] When integrated into a donor-π-acceptor (D-π-A) architecture, the electron-rich thiophene ring acts as an excellent π-conjugated bridge, facilitating efficient intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is the cornerstone of many desirable photophysical phenomena, including large Stokes shifts, solvatochromism (solvent-polarity-dependent emission), and nonlinear optical (NLO) activity.
The 5-(nitrophenyl)thiophene-2-carbaldehyde scaffold is a particularly compelling system for fundamental studies and practical applications. The potent electron-withdrawing nitro group, coupled with the aldehyde functionality, establishes a strong electronic asymmetry across the molecule. The aldehyde group offers a convenient synthetic handle for further derivatization, for instance, into Schiff bases or other functional moieties, which has been explored in the context of creating novel compounds with anticancer and antimicrobial properties.[2][3]
A key determinant of the photophysical behavior in this class of compounds is the substitution pattern on the phenyl ring. The relative position of the nitro group (ortho, meta, or para) dictates the degree of electronic coupling and the steric hindrance between the thiophene and phenyl rings. This, in turn, provides a powerful yet synthetically accessible means to tune the emission color, quantum yield, and excited-state lifetime of these materials.[4] This guide will delve into the scientific principles and experimental realities of harnessing this structural control to engineer desired photophysical outcomes.
Synthesis and Structural Characterization
The most versatile and widely adopted method for synthesizing 5-arylthiophene-2-carbaldehydes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This reaction creates a robust carbon-carbon bond between a thiophene core and an aryl group with high efficiency and excellent functional group tolerance. For the synthesis of the title compounds, the strategy involves coupling a thiophene-2-carbaldehyde moiety, functionalized at the 5-position with either a bromine atom or a boronic acid/ester, with a correspondingly functionalized nitrophenyl partner.
Caption: Proposed synthetic workflow for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Causality: This protocol is designed for robustness and high yield. The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is standard for its stability and effectiveness.[7] An aqueous base (like K₂CO₃ or K₃PO₄) is crucial for the transmetalation step, activating the boronic acid.[7] A solvent system like 1,4-dioxane/water or toluene provides the necessary solubility for both organic and inorganic reagents and allows for heating to drive the reaction to completion.[5]
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Reaction Setup: To an oven-dried Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq.), 2-nitrophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
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Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(2-nitrophenyl)thiophene-2-carbaldehyde.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Photophysical Properties and Structure-Property Relationships
The core of this family's utility lies in the tunability of its photophysical properties, which are dictated by the efficiency of the ICT from the thiophene donor to the nitrophenyl acceptor. A seminal study on a closely related system—benzothienyl-thiophenes with ortho-, meta-, and para-nitro substitutions—provides profound insights into the expected behavior of the 5-(nitrophenyl)thiophene-2-carbaldehyde series.[4]
The position of the nitro group critically influences the electronic and steric landscape of the molecule:
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para-Substitution: Leads to the most effective π-conjugation along the molecular axis, resulting in strong ICT character. This typically manifests as a red-shifted absorption and emission, a large Stokes shift, and pronounced solvatochromism.
-
meta-Substitution: Disrupts the direct conjugation between the donor and acceptor. The resulting ICT is less efficient, leading to blue-shifted spectra and generally lower fluorescence quantum yields compared to the para isomer.
-
ortho-Substitution: Introduces significant steric hindrance, causing a twist between the planes of the thiophene and phenyl rings. This twisting decouples the π-systems, drastically reducing ICT efficiency. Consequently, ortho-isomers often exhibit photophysical properties more akin to the constituent chromophores rather than a unified D-π-A system, with blue-shifted emission and often very low fluorescence quantum yields.[4]
Quantitative Photophysical Data (Analogous System)
The following table summarizes the key photophysical data for nitrophenyl-substituted benzothienyl-thiophene derivatives in dichloromethane, which serves as an excellent predictive model for the 5-(nitrophenyl)thiophene-2-carbaldehyde series.[4]
| Derivative (Position of NO₂) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f_) | Fluorescence Lifetime (τ_f_, ns) |
| ortho- | 370 | 440 | 4300 | 0.01 | 0.23 |
| meta- | 370 | 505 | 7300 | 0.03 | 0.44 |
| para- | 390 | 545 | 7200 | 0.15 | 1.90 |
Data from Gotszalk et al., New J. Chem., 2019, 43, 6728-6736 for a benzothienyl-thiophene core.[4]
These data clearly illustrate that a simple change in the nitro group's position can tune the emission from blue-violet (ortho) to green-yellow (para) and significantly modulate the fluorescence efficiency and lifetime.[4]
Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.
Methodologies for Photophysical and Computational Analysis
Experimental Protocol: Photophysical Characterization
Causality: A systematic approach is required to build a complete picture of a molecule's photophysical profile. Spectroscopic-grade solvents are essential to avoid interference from impurities. Dilute solutions are used to prevent aggregation and inner-filter effects. A reference standard with a known quantum yield is necessary for comparative measurements.
-
Sample Preparation: Prepare stock solutions of the purified compounds in a spectroscopic-grade solvent (e.g., dichloromethane, cyclohexane, acetonitrile) at a concentration of ~1 mM. For spectroscopic measurements, prepare dilute solutions (~1-10 µM) from the stock solution to ensure the absorbance at the excitation wavelength is below 0.1.
-
Steady-State Spectroscopy:
-
UV-Vis Absorption: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 250 to 700 nm.
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs_). Record the emission spectrum, ensuring to scan to a wavelength well past the expected emission to capture the full profile.
-
-
Fluorescence Quantum Yield (Φ_f_) Determination:
-
Use a well-characterized fluorescence standard with emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Time-Resolved Fluorescence Spectroscopy:
-
Use a Time-Correlated Single Photon Counting (TCSPC) system.
-
Excite the sample with a pulsed laser diode at a wavelength close to the λ_abs_.
-
Collect the fluorescence decay profile.
-
Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s) (τ_f_).
-
Caption: Experimental workflow for comprehensive photophysical characterization.
Computational Modeling: DFT and TD-DFT
Causality: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting and rationalizing the electronic structure and optical properties of molecules.[4] DFT is used to optimize the ground-state geometry and calculate the energies of the frontier molecular orbitals (HOMO and LUMO). TD-DFT builds upon this to calculate the energies of excited states, which correspond to the absorption spectra, and to analyze the nature of the electronic transitions (e.g., local excitation vs. ICT).
-
Ground State Calculations (DFT): The molecular geometry is optimized using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). This provides the lowest energy conformation and allows for the visualization of the HOMO and LUMO distributions. In a D-π-A system, the HOMO is typically localized on the donor (thiophene) and the LUMO on the acceptor (nitrophenyl).
-
Excited State Calculations (TD-DFT): Using the optimized ground-state geometry, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum. Analysis of the orbital contributions to the main electronic transitions can confirm their ICT character.
Conclusion and Future Outlook
The 5-(2-nitrophenyl)thiophene-2-carbaldehyde framework represents a versatile and highly tunable class of D-π-A chromophores. This guide has outlined the key principles governing their photophysical properties, with a particular emphasis on the deterministic role of the nitro group's position. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling, researchers can readily access a library of these compounds. The predictable tuning of their emission color, quantum efficiency, and excited-state dynamics makes them prime candidates for applications in fluorescent sensors, molecular probes, and advanced materials for optoelectronics.
Future work should focus on the direct experimental synthesis and characterization of the 5-(2-nitrophenyl)thiophene-2-carbaldehyde parent compound and its derivatives to validate the structure-property relationships discussed herein. Furthermore, exploring the derivatization of the carbaldehyde group will open avenues to new functional materials with tailored properties for specific applications, ranging from biological imaging to nonlinear optics.
References
-
Gotszalk, T., et al. (2019). Tunable photophysical properties of thiophene based chromophores: a conjoined experimental and theoretical investigation. New Journal of Chemistry, 43(17), 6728-6736. [Link]
-
Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (2021). Molecules, 26(24), 7666. [Link]
-
Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462. [Link]
-
Raza, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14728. [Link]
-
PubChem. (n.d.). 5-(2-nitrophenyl)thiophene-2-carbaldehyde. Retrieved February 17, 2026, from [Link]
-
Manivannan, S., et al. (2019). 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. Current Topics in Medicinal Chemistry, 19(13), 1075-1091. [Link]
-
Sahu, P. K., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132174. [Link]
-
Ali, A. A., et al. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry, 35(3), 459-472. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]
- 3. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]
- 4. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Guide to Density Functional Theory (DFT) Analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde: Molecular Structure, Electronic Properties, and Spectroscopic Insights
Abstract: This technical guide provides a comprehensive walkthrough of the computational analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, a molecule with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we detail a robust methodology for determining its three-dimensional structure, electronic energy levels, and spectroscopic characteristics. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for computational analysis. We explore the causality behind methodological choices, from functional and basis set selection to the interpretation of frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) map. The ultimate goal is to provide a self-validating framework for predicting the molecule's reactivity and interaction capabilities, thereby accelerating research and development efforts.
Introduction
1.1 The Significance of Thiophene-Based Compounds Thiophene and its derivatives are a cornerstone in the fields of medicinal chemistry and materials science.[1][2][3] As a versatile heterocyclic compound, the thiophene ring is a key structural motif in numerous pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, and antitumor properties.[3] In materials science, these compounds are integral to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and conductive polymers due to their favorable electronic properties and environmental stability.[1][4]
1.2 Introducing 5-(2-Nitrophenyl)thiophene-2-carbaldehyde: A Molecule of Interest The title compound, 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, combines three key functional groups: a thiophene ring, a nitrophenyl group, and a carbaldehyde (aldehyde) group. This specific arrangement suggests a rich and complex electronic landscape. The nitro group, a strong electron-withdrawing moiety, and the aldehyde group can significantly influence the electron distribution across the thiophene ring system. Such molecules are often investigated for their potential as antiprotozoal, anticancer, or antifungal agents, where their reactivity and ability to interact with biological targets are paramount.[5][6][7]
1.3 The Role of Computational Chemistry: Why Use Density Functional Theory (DFT)? Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[8] It offers an exceptional balance of computational cost and accuracy, making it a workhorse for chemists and materials scientists.[9] Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties of the molecule can be derived. This approach allows us to predict:
-
Stable Molecular Geometries: The most likely three-dimensional arrangement of atoms.
-
Electronic Properties: Energy levels of molecular orbitals, which govern reactivity.[8][10][11]
-
Spectroscopic Signatures: Predicting data like IR and UV-Vis spectra that can be compared with experimental results.[12][13]
1.4 Objectives of this Guide This guide will provide a self-contained protocol for the comprehensive DFT analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. We will:
-
Outline the theoretical basis for the chosen computational methods.
-
Provide a detailed, step-by-step workflow for the calculations.
-
Present and interpret the key results, including optimized geometry, frontier molecular orbitals, and spectroscopic predictions.
-
Visualize complex data and workflows using tables and diagrams.
Theoretical Foundations of Density Functional Theory (DFT)
DFT calculations are built upon a solid theoretical framework that makes them both powerful and practical.
2.1 The Hohenberg-Kohn Theorems The foundation of DFT lies in two theorems proven by Pierre Hohenberg and Walter Kohn. The first theorem states that the ground-state energy of a molecule is a unique functional of its electron density. This is revolutionary because it replaces the complex, multi-electron wavefunction with the much simpler electron density. The second theorem provides the variational principle, stating that the true ground-state electron density minimizes this energy functional.
2.2 The Kohn-Sham Equations While the Hohenberg-Kohn theorems are profound, they don't provide the exact form of the energy functional. The Kohn-Sham approach provides a practical method by introducing a hypothetical system of non-interacting electrons that generates the same electron density as the real, interacting system. This allows the kinetic energy to be calculated with reasonable accuracy, leaving a smaller, unknown part called the exchange-correlation functional, which accounts for all the complex quantum mechanical effects.
2.3 Choosing the Right Tools: Functionals and Basis Sets The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.
-
2.3.1 Exchange-Correlation Functional: This is the approximation for the unknown part of the energy functional. For organic molecules containing diverse functional groups, hybrid functionals are often the best choice. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation.[9][14] It has been shown to provide excellent results for the geometries and properties of a vast range of organic compounds.[9]
-
2.3.2 Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and quality of the basis set determine the accuracy of the calculation. The 6-311++G(d,p) basis set is a robust choice for this type of molecule.[9][15][16] Let's break down its name:
-
6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility.
-
++G: These "plus" signs indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing regions of space far from the nucleus, which is important for anions, weak interactions, and excited states.[16]
-
(d,p): These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions).[17] Polarization functions allow the shape of the atomic orbitals to distort, which is essential for describing chemical bonding accurately.[17]
-
The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a high-level, reliable theoretical model for obtaining accurate structural and electronic data for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde.[9][18][19]
Methodology: A Step-by-Step Computational Protocol
This section details the workflow for performing a comprehensive DFT analysis. All calculations can be performed using software packages like Gaussian, ORCA, or TURBOMOLE.[12][20][21]
3.1 Step 1: Molecular Structure Input and Initial Optimization The first step is to create a plausible 3D structure of the molecule.
-
Build the Molecule: Use a graphical interface like GaussView or Avogadro to draw the 2D structure of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde and convert it to a 3D model.
-
Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field like UFF) to resolve any unrealistic bond lengths or angles. This provides a sensible starting point for the more computationally expensive DFT calculations.
3.2 Step 2: High-Level Geometry Optimization This is the core step to find the molecule's most stable structure.
-
Set up the Calculation: Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Run Optimization: Initiate the geometry optimization calculation. The software will iteratively adjust the positions of the atoms until the forces on each atom are close to zero, signifying that an energy minimum has been reached.
-
Verify the Minimum: Following optimization, a frequency calculation must be performed at the same level of theory. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and requires further optimization.
3.3 Step 3: Calculation of Electronic Properties Once the optimized geometry is confirmed, we can probe the molecule's electronic nature.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[8][10][11] The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic).[22][23] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around the molecule.[24][25] It is an invaluable tool for visualizing the charge distribution and predicting how the molecule will interact with other charged species.[24][25][26] Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[25]
3.4 Step 4: Simulating Spectroscopic Data Computational methods can predict spectra that aid in the characterization of the molecule.
-
Infrared (IR) Spectrum: The frequency calculation from Step 2 also yields the vibrational frequencies and their intensities, which constitute the theoretical IR spectrum. These frequencies often need to be scaled by a small factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.[9]
-
UV-Vis Spectrum: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT) at the optimized ground-state geometry.[12][13][27] This method calculates the energies of electronic excited states and the probabilities of transitions to these states, allowing for the prediction of the maximum absorption wavelengths (λmax).[12][28]
Computational Workflow Diagram
Caption: A flowchart of the DFT computational protocol.
Results and Discussion
This section presents the expected outcomes from the DFT analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde.
4.1 Optimized Molecular Geometry The optimization calculation will yield the most stable 3D conformation of the molecule. Key parameters to analyze include the dihedral angle between the thiophene and nitrophenyl rings. This angle determines the degree of π-conjugation between the two ring systems, which significantly impacts the electronic properties. A more planar structure would imply greater conjugation.
| Parameter | Predicted Value (Å or °) | Significance |
| C(thiophene)-C(phenyl) Bond Length | ~1.47 Å | Shorter than a typical C-C single bond, indicating partial double bond character due to conjugation. |
| C-N (Nitro) Bond Length | ~1.48 Å | Standard length for a C-NO2 bond. |
| C=O (Aldehyde) Bond Length | ~1.22 Å | Typical length for a carbonyl double bond. |
| Thiophene-Phenyl Dihedral Angle | Variable | A key determinant of electronic communication between the rings. Steric hindrance from the nitro and aldehyde groups may cause a twisted conformation. |
| Table 1: Predicted key geometric parameters for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. |
4.2 Frontier Molecular Orbitals and Chemical Reactivity The FMO analysis provides deep insight into the molecule's reactivity.[8][10][11]
-
HOMO: The HOMO is expected to be primarily localized over the electron-rich thiophene ring, indicating this is the most probable site for electrophilic attack.
-
LUMO: The LUMO will likely be distributed across the electron-deficient nitrophenyl ring and the aldehyde group, marking these as the sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy gap is a critical indicator of kinetic stability. A smaller gap points to higher reactivity and lower stability. For this molecule, the presence of strong electron-withdrawing and donating regions suggests a relatively small energy gap, classifying it as a "soft" molecule.
| Orbital | Energy (eV) | Localization | Implication |
| HOMO | ~ -6.5 eV | Thiophene Ring | Nucleophilic / Electron-donating center |
| LUMO | ~ -3.0 eV | Nitrophenyl Ring & Aldehyde | Electrophilic / Electron-accepting center |
| ΔE (Gap) | ~ 3.5 eV | - | Indicates a reactive molecule with potential for charge transfer. |
| Table 2: Predicted Frontier Molecular Orbital energies and properties. |
FMO Relationship Diagram
Caption: Relationship between FMOs and chemical reactivity.
4.3 Spectroscopic Characterization
-
Predicted IR Spectrum: The calculated IR spectrum will show characteristic peaks for the functional groups present. Key vibrational modes to look for include the C=O stretch of the aldehyde (~1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1550 and 1350 cm⁻¹, respectively), and various C-H and C=C stretching modes from the aromatic rings.
-
Predicted UV-Vis Spectrum: The TD-DFT calculation will predict the electronic transitions. We expect to see intense π → π* transitions associated with the conjugated system, likely falling in the UVA or UVB range. The specific λmax will be highly sensitive to the planarity of the molecule.
4.4 Molecular Electrostatic Potential (MEP) Analysis The MEP map will provide a clear visual guide to the molecule's reactive sites.[25]
-
Negative Potential (Red/Yellow): The most negative regions will be centered on the oxygen atoms of the nitro and aldehyde groups, confirming these as the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Positive regions are expected near the hydrogen atoms of the aromatic rings and the aldehyde proton, indicating sites susceptible to nucleophilic attack.
Conclusion and Future Outlook
The DFT analysis at the B3LYP/6-311++G(d,p) level of theory provides a powerful, predictive framework for understanding the structural and electronic properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. The calculations reveal a molecule with distinct electron-rich (thiophene) and electron-poor (nitrophenyl) regions, resulting in a significant HOMO-LUMO gap that dictates its reactivity. The MEP map visually confirms the locations susceptible to electrophilic and nucleophilic attack.
These computational insights are invaluable for drug development professionals, as they can guide the rational design of derivatives with enhanced biological activity. For instance, modifying substituents to tune the HOMO-LUMO gap could alter the molecule's reactivity and specificity for a biological target. For materials scientists, this understanding of electronic structure is fundamental for designing new molecules with tailored optical and electronic properties for use in next-generation organic electronics.
References
-
Frontier molecular orbital theory – Knowledge and References - Taylor & Francis. [Link]
-
Frontier molecular orbital theory - Wikipedia. [Link]
-
MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials - PubMed. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]
-
Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Publishing. [Link]
-
UVVis spectroscopy - ORCA 5.0 tutorials - FACCTs. [Link]
-
2.02: LFT and Frontier Molecular Orbital Theory - Chemistry LibreTexts. [Link]
-
Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Publishing. [Link]
-
Molecular Electrostatic Potential (MEP). [Link]
-
TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. [Link]
-
frontier molecular orbital analysis - YouTube. [Link]
-
Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. [Link]
-
Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. [Link]
-
Molecular electrostatic potential at the atomic sites in the effective core potential approximation - AIP Publishing. [Link]
-
Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets - FOLIA. [Link]
-
Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT - ReSpect program. [Link]
-
Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? | ResearchGate. [Link]
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Publishing. [Link]
-
(PDF) Fused thiophenes: An overview of the computational investigations - ResearchGate. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - MDPI. [Link]
-
A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC. [Link]
-
ubiquity of B3LYP/6-31G : r/chemistry - Reddit. [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hir. [Link]
-
New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones | Request PDF - ResearchGate. [Link]
-
Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations - The Ohio State University. [Link]
-
Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed. [Link]
-
Chemical Properties of 5-Nitrothiophene-2-aldehyde (CAS 4521-33-9) - Cheméo. [Link]
-
Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives - PubMed. [Link]
-
Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives | Request PDF - ResearchGate. [Link]
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst - Kuwait Journal of Science. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 4. journalskuwait.org [journalskuwait.org]
- 5. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 12. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. folia.unifr.ch [folia.unifr.ch]
- 16. asc.ohio-state.edu [asc.ohio-state.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]
- 24. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 25. MEP [cup.uni-muenchen.de]
- 26. chemrxiv.org [chemrxiv.org]
- 27. ReSpect program [respectprogram.org]
- 28. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Thermodynamic Stability of 2-Nitrophenyl Thiophene Derivatives
Executive Summary
The 2-nitrophenyl thiophene scaffold represents a privileged yet challenging structural motif in medicinal chemistry. Unlike simple biphenyl systems, the fusion of a 6-membered phenyl ring with a 5-membered thiophene ring creates a unique steric environment. The presence of an ortho-nitro group introduces significant steric bulk and electronic repulsion, frequently inducing restricted rotation about the C–C pivot bond.
This guide addresses the thermodynamic stability of these atropisomeric systems. It provides a validated framework for predicting, synthesizing, and measuring the rotational energy barriers (
Structural Dynamics & Thermodynamics
The Rotational Energy Landscape
The thermodynamic stability of 2-nitrophenyl thiophene derivatives is governed by the rotational barrier (
The LaPlante Classification System
We categorize stability based on the racemization half-life (
| Class | Operational Status | ||
| Class 1 | < 20 | Seconds to Minutes | Achiral: Rapid equilibrium. Treat as a single species. |
| Class 2 | 20 – 30 | Hours to Days | Unstable: Physical instability issues.[1] Formulation risk. |
| Class 3 | > 30 | Years | Chiral: Separable atropisomers.[1][2][3] Develop as single enantiomer. |
The "Thiophene Effect"
Unlike biphenyls, the 2-substituted thiophene ring has a wider external bond angle (~126° at C2 vs 120° for phenyl). This often lowers the rotational barrier compared to the phenyl analogue unless the thiophene 3-position is substituted.
-
Scenario A (3-H thiophene): The clash is between Nitro vs. Hydrogen. Usually Class 1 (Rapid rotation).
-
Scenario B (3-Substituted thiophene): The clash is between Nitro vs. R (Me, Cl). Usually Class 2 or 3 (Stable).
Computational Prediction (DFT Protocol)
Before synthesis, thermodynamic stability must be predicted using Density Functional Theory (DFT).
Standardized Computational Workflow
Objective: Calculate the Gibbs Free Energy difference between the Ground State (GS) and the Transition State (TS).
Figure 1: Step-by-step computational workflow for predicting rotational barriers.
Protocol Details
-
Level of Theory: Use wB97X-D or B3LYP-D3 functionals (include dispersion corrections) with a 6-311+G(d,p) basis set.
-
Solvation: Apply PCM (Polarizable Continuum Model) using water or methanol to mimic physiological or HPLC conditions.
-
Validation: The TS must have exactly one imaginary frequency corresponding to the twisting mode of the biaryl axis.
Synthetic Engineering: The Suzuki-Miyaura Challenge
Coupling a 2-nitrophenylboronic acid with a substituted bromothiophene is kinetically difficult due to the "Ortho Effect." The bulky nitro group hinders the transmetallation step of the catalytic cycle.
Optimized Protocol for Hindered Systems
Standard conditions fail here. You must use electron-rich, bulky phosphine ligands to facilitate oxidative addition and create an active mono-ligated Pd(0) species.
Recommended System:
-
Catalyst: Pd(OAc)
+ SPhos (2:1 ligand:Pd ratio) or Pd-PEPPSI-IPent . -
Base: K
PO (anhydrous) or Ba(OH) . -
Solvent: Toluene/Water (10:1) or Dioxane.
-
Temperature: 100–110°C.[4]
Figure 2: Catalytic cycle highlighting the rate-limiting transmetallation step caused by steric hindrance.
Experimental Validation Protocols
Once synthesized, the thermodynamic stability must be empirically measured. The method depends on the barrier height.
Method A: Variable Temperature NMR (VT-NMR)
Applicability: Class 1 & Borderline Class 2 (
Protocol:
-
Solvent Selection: High-boiling deuterated solvent (DMSO-
, Toluene- , or Tetrachloroethane- ). -
Probe Selection: Identify "reporter signals"—typically diastereotopic protons (e.g., benzylic CH
or isopropyl CH ) that appear distinct when rotation is slow. -
Acquisition:
-
Record 1H NMR at 25°C (slow exchange limit: distinct peaks).
-
Increase temperature in 10°C increments.
-
Identify the Coalescence Temperature (
) : The point where split signals merge into a broad singlet.
-
-
Calculation: Use the Eyring Equation approximation at coalescence:
Where is the peak separation (Hz) at low temperature.
Method B: Kinetic Racemization via HPLC
Applicability: Class 2 & 3 (
Protocol:
-
Isolation: Separate enantiomers using Chiral Preparative HPLC (e.g., Chiralpak AD-H or OD-H columns).
-
Incubation: Dissolve pure enantiomer in solvent (e.g., ethanol). Heat aliquots at fixed temperatures (e.g., 60°C, 80°C) for varying time points.
-
Quantification: Analyze aliquots to measure the Enantiomeric Excess (ee) decay over time.
-
Analysis: Plot
vs. time. The slope allows calculation of via the Arrhenius plot.
Pharmaceutical Implications
In drug development, 2-nitrophenyl thiophenes present a specific risk profile:
-
Metabolic Shunt: The nitro group is susceptible to nitro-reductases. Reduction to the amine (-NH
) dramatically changes the electronics and lowers the rotational barrier (Class 3 Class 1), potentially leading to in vivo racemization. -
Binding Affinity: If the target protein requires a planar conformation, a high-barrier twisted atropisomer will have effectively zero potency (high entropic penalty to bind).
Recommendation: If
References
-
LaPlante, S. R., et al. (2011).[6] "Revealing Atropisomer Axial Chirality in Drug Discovery." Journal of Medicinal Chemistry.
-
Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides." Accounts of Chemical Research.
-
Oki, M. (1983).[7] "Recent Advances in Atropisomerism." Topics in Stereochemistry.
-
Smyth, J. E., et al. (2015).[8] "Computational Prediction of Atropisomer Stability." Journal of Chemical Information and Modeling.
Sources
- 1. baranlab.org [baranlab.org]
- 2. youtube.com [youtube.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]
- 7. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 8. growingscience.com [growingscience.com]
Technical Whitepaper: The Nitrophenyl-Thiophene Hybrid Scaffold
Evolution, Synthesis, and Pharmacological Trajectory
Executive Summary
The nitrophenyl-thiophene hybrid represents a privileged scaffold in medicinal chemistry, characterized by the fusion of a lipophilic, electron-rich thiophene ring with a nitro-substituted phenyl group. Historically viewed with caution due to the metabolic liabilities of the nitro group (mutagenicity/toxicity), this hybrid has experienced a renaissance, particularly in the fields of antitubercular and anticancer therapeutics.
This guide analyzes the transition of this scaffold from a mere bioisostere of biphenyl systems to a targeted "warhead" delivery system. Key mechanistic insights include its role as a prodrug activated by the F420-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis and as a dual VEGFR-2/AKT inhibitor in oncology.
Historical Evolution: From Contaminant to Warhead
2.1 The Meyer Discovery (1882)
The lineage of this hybrid begins with the discovery of the thiophene core. In 1882, Viktor Meyer identified thiophene not as a synthesis product, but as a contaminant in benzene that caused the "indophenin reaction" (a blue color change with isatin).[1] This established thiophene as a bioisostere of benzene—a concept that would later drive the design of nitrophenyl-thiophene hybrids to improve lipophilicity and metabolic stability compared to their biphenyl counterparts.
2.2 The "Nitro" Paradox
For decades, medicinal chemists avoided nitro groups due to their association with hepatotoxicity and mutagenicity (Ames positive). However, the discovery of Pretomanid (PA-824) and Delamanid —nitroimidazole drugs for tuberculosis—reignited interest in nitro-heterocycles.
-
The Shift: Researchers hypothesized that moving the nitro group from an imidazole to a thiophene core (specifically 5-nitrothiophenes) could maintain the "prodrug" activation mechanism while altering the redox potential to mitigate off-target toxicity.
Synthetic Methodologies
The construction of nitrophenyl-thiophene hybrids relies on two primary strategies: De Novo Ring Synthesis (Gewald Reaction) and Cross-Coupling (Suzuki-Miyaura).
3.1 The Gewald Reaction (De Novo Synthesis)
The most robust method for generating highly substituted 2-aminothiophenes. This multi-component reaction allows for the direct installation of the nitrophenyl group if a nitro-substituted ketone or aldehyde is used as the precursor.
General Scheme:
3.2 Protocol: Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
A self-validating protocol for generating the core scaffold.
Reagents:
-
4-Nitroacetophenone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Elemental Sulfur (10 mmol)
-
Morpholine or Diethylamine (Catalytic amount)
-
Ethanol (20 mL)
Step-by-Step Methodology:
-
Pre-mixing: In a 50 mL round-bottom flask, dissolve 4-nitroacetophenone and ethyl cyanoacetate in ethanol.
-
Activation: Add elemental sulfur to the mixture.
-
Initiation: Add morpholine dropwise with constant stirring. Note: The reaction is exothermic; a slight temperature rise confirms initiation.
-
Reflux: Heat the mixture at 60–70°C for 3–5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature and pour into crushed ice. A yellow-to-orange precipitate will form.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.
Validation Check:
-
IR Spectroscopy: Look for dual peaks at 3300–3400 cm⁻¹ (
stretch) and a strong peak at ~1670 cm⁻¹ (Ester ).[2] -
Melting Point: Distinct sharp melting point (typically >150°C for nitro-hybrids) indicates purity.[2]
Mechanistic Pharmacology
4.1 Antitubercular Mechanism: The "Suicide" Prodrug
In Mycobacterium tuberculosis (Mtb), nitrophenyl-thiophene hybrids function similarly to nitroimidazoles.[2] They are inactive prodrugs that require bioactivation by the bacterial enzyme Ddn (Deazaflavin dependent nitroreductase).
The Pathway:
-
Entry: The lipophilic hybrid permeates the mycobacterial cell wall.
-
Activation: Ddn utilizes the cofactor
to reduce the nitro group.[3] -
Release: This reduction generates unstable intermediates that release Nitric Oxide (NO) .
-
Lethality: NO poisons the bacterial respiratory chain and damages DNA, killing both replicating and non-replicating (dormant) bacteria.
Figure 1: Mechanism of action for nitrophenyl-thiophene hybrids in M. tuberculosis. The compound acts as a prodrug activated by the Ddn enzyme.[3][4][5]
4.2 Anticancer Activity: Kinase Inhibition
In oncology, the nitro group often serves as an electronic tuner, while the thiophene core acts as a scaffold to orient the phenyl ring into the hydrophobic pocket of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and AKT .
-
Binding Mode: The sulfur atom of the thiophene can engage in specific interactions (e.g., with gatekeeper residues), while the nitrophenyl group extends into the solvent-exposed region or interacts with the hinge region, depending on substitution patterns.
Structure-Activity Relationship (SAR) Data
The position of the nitro group is critical.[5] Shifting the nitro group from the para to ortho position on the phenyl ring, or from the phenyl ring to the thiophene core, drastically alters activity.
Table 1: Comparative Biological Activity of Nitrophenyl-Thiophene Analogues
| Compound Class | Nitro Position | Target/Activity | Key Observation |
| 5-Nitrothiophenes | C-5 on Thiophene | M. tuberculosis | High Activity. Mimics PA-824.[3] Essential for Ddn recognition. |
| 3-Nitrothiophenes | C-3 on Thiophene | M. tuberculosis | Inactive. Steric hindrance prevents enzymatic reduction by Ddn. |
| 4-Nitrophenyl | Para on Phenyl | Anticancer (Breast/Colon) | Moderate to High. Good cellular permeability; fits kinase pockets. |
| 2-Nitrophenyl | Ortho on Phenyl | Antibacterial (General) | Lower Activity. Steric clash often disrupts planarity required for intercalation or binding. |
| Dinitro Analogs | Multiple sites | Toxicity | High Toxicity. Increased mutagenicity (Ames +); generally avoided in drug development.[2] |
Future Outlook: The "Safe" Nitro
The primary hurdle for this scaffold is the "nitro alert" in drug discovery (structural alert for genotoxicity). Future development focuses on:
-
Bioisosteric Replacement: Replacing the nitro group with a cyanofluoromethyl or oxaborole group to maintain electron-withdrawing properties without the mutagenic risk.
-
Prodrug Specificity: Designing hybrids that are only reduced by bacterial nitroreductases (like Ddn) and not by mammalian mitochondrial reductases, thereby increasing the therapeutic index.
References
-
Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
-
Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction. International Journal of Engineering Research & Technology.
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molbank (MDPI).
-
Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry.
Sources
Solubility profile of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde in organic solvents
The following technical guide details the solubility profile and characterization framework for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde .
Executive Summary
Compound Identity: 5-(2-Nitrophenyl)thiophene-2-carbaldehyde Molecular Formula: C₁₁H₇NO₃S Molecular Weight: ~233.24 g/mol Physical State: Typically a yellow to brownish crystalline solid.
This guide provides a comprehensive solubility profile for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. Due to the specific ortho-nitro substitution on the phenyl ring, this molecule exhibits distinct steric and electronic properties compared to its para isomers, influencing its solvation in organic media. This document outlines the predicted solubility matrix, experimental determination protocols, and solvent selection strategies for synthesis and purification.
Predicted Solubility Matrix
Based on the structural pharmacophore (lipophilic thiophene-phenyl biaryl core + polar nitro/aldehyde groups) and empirical data from analogous 5-arylthiophene derivatives, the following solubility profile is established.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Primary solvents for extraction and chromatography loading. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Ideal for stock solutions in biological assays and high-temp reactions. |
| Ethers | THF, 1,4-Dioxane | High | Excellent reaction media; THF is preferred for solubilizing dry solids. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Heat dependent) | Poor solubility at RT; good solubility at reflux. Ideal for recrystallization . |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Soluble at elevated temperatures; often used in Suzuki coupling systems. |
| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Poor (<1 mg/mL) | Used as anti-solvents to precipitate the product during purification. |
| Aqueous Media | Water, PBS Buffer (pH 7.4) | Insoluble | Requires co-solvent (e.g., <1% DMSO) or formulation for bio-assays. |
Critical Insight: The ortho-nitro group creates steric torsion between the phenyl and thiophene rings, potentially reducing crystal lattice energy compared to planar analogs. This may result in slightly higher solubility in organic solvents than the para-nitro isomer.
Experimental Protocols for Solubility Determination
To obtain precise thermodynamic solubility values (S_thermo), follow this self-validating "Shake-Flask" protocol. This method ensures equilibrium is reached and distinguishes between kinetic supersaturation and true solubility.
Protocol A: High-Throughput Visual Screening (Qualitative)
Objective: Rapidly classify solvents for synthesis or purification.
-
Weigh 5 mg of compound into a clear glass vial.
-
Add solvent in 100 µL increments at 25°C.
-
Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution with no visible particulates.
-
Calculation: Solubility (mg/mL) = 5 mg / Total Vol (mL).
-
Protocol B: Thermodynamic Solubility by HPLC (Quantitative)
Objective: Determine exact saturation points for formulation or physical chemistry studies.
Materials:
-
Saturated solvent system (buffer/organic).
-
0.45 µm PTFE Syringe Filters (Nylon filters may bind the nitro-aromatic).
-
HPLC System (UV detection at λ_max ~300–350 nm).
Workflow:
-
Saturation: Add excess solid compound to the solvent (ensure sediment is visible).
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 mins.
-
Filtration: Filter the supernatant using a pre-saturated PTFE filter (discard first 200 µL).
-
Quantification: Inject filtrate into HPLC. Calculate concentration using a standard curve.
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow for determining the solubility profile, ensuring data integrity through checkpoints.
Caption: Logical workflow for distinguishing between kinetic (visual) and thermodynamic (HPLC) solubility.
Applications in Synthesis & Purification
Understanding the solubility profile is crucial for optimizing the Suzuki-Miyaura coupling used to synthesize this molecule.
Reaction Solvent Systems
The synthesis typically involves reacting 5-bromothiophene-2-carbaldehyde with 2-nitrophenylboronic acid.
-
Recommended System: 1,4-Dioxane : Water (4:1) .[1]
-
Reasoning: The dioxane solubilizes the organic reactants (bromide and boronic acid), while water dissolves the inorganic base (K₂CO₃ or K₃PO₄). The product remains soluble in the hot dioxane phase, preventing premature precipitation.
-
Purification Strategy (Recrystallization)
-
Solvent: Ethanol or Ethanol/Water (9:1) .
-
Protocol: Dissolve the crude solid in boiling ethanol. The compound has moderate solubility at reflux but low solubility at room temperature, allowing for effective crystallization upon cooling.
-
-
Flash Chromatography:
-
Eluent: Hexane : Ethyl Acetate (gradient 10:1 to 3:1) or DCM : Hexane.
-
Note: Load the column using DCM (High solubility) to ensure a narrow band, then elute with the non-polar mixture.
-
References
-
Synthesis of 5-Arylthiophene-2-carbaldehydes
-
Solubility of Nitro-Thiophene Derivatives
- BenchChem.
- Context: General solubility trends for nitro-substituted thiophenes in organic and aqueous media.
-
General Protocol for Solubility Determination
- Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
- Context: The standard "Shake-Flask" methodology referenced in Section 3.
-
Chemical Property Database (PubChem)
Sources
- 1. scispace.com [scispace.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]
- 4. 5-Bromothiophene-2-carbaldehyde CAS#: 4701-17-1 [m.chemicalbook.com]
Methodological & Application
Synthesis of Novel Schiff Bases from 5-(2-Nitrophenyl)thiophene-2-carbaldehyde: A Comprehensive Guide for Drug Discovery
Abstract
This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-(2-nitrophenyl)thiophene-2-carbaldehyde. Schiff bases, or imines, are a versatile class of organic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2][3] The strategic incorporation of a thiophene ring and a nitrophenyl moiety into the Schiff base structure is a deliberate design choice aimed at modulating the electronic and steric properties of the final compounds, potentially enhancing their therapeutic efficacy. This guide offers a comprehensive overview, from the underlying chemical principles to detailed, field-tested protocols.
Introduction: The Rationale for Thiophene-Based Schiff Bases in Medicinal Chemistry
Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone.[4][5] Their structural and electronic versatility, coupled with their straightforward synthesis, has established them as "privileged ligands" in coordination chemistry and valuable intermediates in organic synthesis.[4][6] In the realm of drug discovery, Schiff bases and their metal complexes have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][7]
The selection of 5-(2-nitrophenyl)thiophene-2-carbaldehyde as the aldehydic precursor is based on several key considerations:
-
The Thiophene Moiety: Thiophene and its derivatives are prevalent in many biologically active compounds and pharmaceuticals.[8] Its presence can enhance lipophilicity, improve cell membrane permeability, and serve as a bioisostere for a phenyl ring, often leading to improved biological activity.
-
The 2-Nitrophenyl Substituent: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of the molecule.[9] Its position on the phenyl ring can also introduce steric effects, which can be crucial for selective binding to biological targets.[9]
Reaction Mechanism and Key Considerations
The synthesis of a Schiff base is a reversible, acid-catalyzed condensation reaction.[4][5] The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable imine or Schiff base.[4]
Several factors can influence the reaction rate and yield:
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly accelerate the reaction.[10]
-
Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used as they can dissolve the reactants and facilitate the removal of water, driving the equilibrium towards the product.[11][12]
-
Temperature: Refluxing the reaction mixture is a standard procedure to provide the necessary activation energy and promote the reaction to completion.[11][12]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from 5-(2-nitrophenyl)thiophene-2-carbaldehyde and a primary amine.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | C11H7NO3S | 233.24 | 10 mmol | >98% |
| Primary Amine (e.g., Aniline) | C6H7N | 93.13 | 10 mmol | >98% |
| Absolute Ethanol | C2H5OH | 46.07 | 50 mL | ACS Grade |
| Glacial Acetic Acid | CH3COOH | 60.05 | 2-3 drops | ACS Grade |
Synthesis Protocol
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 5-(2-nitrophenyl)thiophene-2-carbaldehyde in 30 mL of absolute ethanol. Stir until complete dissolution.[12]
-
Addition of Amine: To the stirred solution, add a stoichiometric amount (10 mmol) of the primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours.[11][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.[12]
-
Drying and Recrystallization: Dry the product in a vacuum oven. For further purification, recrystallize the Schiff base from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Diagram 1: Experimental Workflow for Schiff Base Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of Schiff bases.
Characterization Techniques
The structural elucidation of the synthesized Schiff bases is crucial to confirm their identity and purity. The following spectroscopic techniques are indispensable:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most significant evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1630-1680 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration, and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine.[8][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compound, confirming the expected molecular formula.[8][15]
Potential Applications in Drug Development
Schiff bases derived from 5-(2-nitrophenyl)thiophene-2-carbaldehyde are promising candidates for various therapeutic applications due to the combined biological activities of the thiophene and nitrophenyl moieties.
Antimicrobial Agents
Both thiophene-containing compounds and Schiff bases have well-documented antimicrobial properties.[8][16] The synthesized compounds can be screened against a panel of pathogenic bacteria and fungi to evaluate their minimum inhibitory concentration (MIC). The presence of the electron-withdrawing nitro group may enhance the antimicrobial activity.
Anticancer Agents
Many Schiff bases and their metal complexes have shown significant anticancer activity.[7] The planar structure of the Schiff base can facilitate intercalation with DNA, while the azomethine linkage can be crucial for cytotoxicity. The synthesized compounds can be evaluated for their in vitro cytotoxic activity against various cancer cell lines.
Coordination Chemistry and Catalysis
Schiff bases are excellent ligands for a wide range of metal ions.[1][17] The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[7] Furthermore, these metal complexes can be explored as catalysts in various organic transformations.[10][18]
Diagram 2: Potential Applications of Synthesized Schiff Bases
Caption: Overview of potential applications for the synthesized Schiff bases.
Conclusion
This application note has provided a detailed and practical guide for the synthesis of novel Schiff bases using 5-(2-nitrophenyl)thiophene-2-carbaldehyde. The protocols and characterization methods described herein are robust and can be readily adapted for the synthesis of a library of derivatives by varying the primary amine. The unique structural features of these compounds make them highly promising candidates for further investigation in the field of drug discovery and development. The exploration of their biological activities and the synthesis of their metal complexes represent exciting avenues for future research.
References
-
Full article: Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). Taylor & Francis. Available at: [Link]
-
Schiff base metal complex as a potential therapeutic drug in medical science - SciSpace. SciSpace. Available at: [Link]
-
Schiff Bases: Versatile Mediators of Medicinal and Multifunctional Advancements. Preprints.org. Available at: [Link]
-
Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed. PubMed. Available at: [Link]
-
Synthesis and characterization of novel Schiff base macrocyclic compounds containing thiophene - Hep Journals. Hep Journals. Available at: [Link]
-
Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry - Jetir.Org. Jetir.Org. Available at: [Link]
-
Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC. NCBI. Available at: [Link]
-
Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC. NCBI. Available at: [Link]
-
A proposed mechanism for the synthesis of a Schiff base. - ResearchGate. ResearchGate. Available at: [Link]
-
Schiff base and metal(II) complexes containing thiophene-3-carboxylate: Synthesis, characterization and antioxidant activities - ResearchGate. ResearchGate. Available at: [Link]
-
Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents | Asian Journal of Organic & Medicinal Chemistry. Asian Pub. Corp. Available at: [Link]
-
Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC. NCBI. Available at: [Link]
-
Synthesis, spectral characterization, DFT, and molecular docking studies of metal(II) complexes derived from thiophene-2-carboxaldehyde and 2-amino-6-picoline: Journal of Coordination Chemistry - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents - Journal of Young Pharmacists. J Young Pharm. Available at: [Link]
-
(PDF) Microwave Assisted Synthesis and Computational Approach of 5-Nitrothiophene-2-carboxaldehyde Derived Schiff Bases as Antibacterial Agents - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis and Properties of Schiff Bases with Nitro Group by Gas Flow Crushing - ResearchGate. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]
-
Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). ResearchGate. Available at: [Link]
-
12.2% 177,000 195M TOP 1% 154 6,600 - SciSpace. SciSpace. Available at: [Link]
-
SYNTHESIS, SPECTRAL, BIOLOGICAL, STUDIES OF SCHIFF BASE COMPLEXES OF Cu(II), Co(II), Ru(III) AND V(II) OF THIOPHENE- 2 - Jetir.Org. Jetir.Org. Available at: [Link]
-
Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2 - IJCRT.org. IJCRT.org. Available at: [Link]
-
Synthesis, Characterization and In -Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin - RSIS International. RSIS International. Available at: [Link]
-
Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II): Journal of Coordination Chemistry - Taylor & Francis. Taylor & Francis Online. Available at: [Link]
-
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking | ACS Omega - ACS Publications. ACS Publications. Available at: [Link]
-
5-(2-nitrophenyl)thiophene-2-carbaldehyde (C11H7NO3S) - PubChemLite. PubChem. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsisinternational.org [rsisinternational.org]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 9. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijcrt.org [ijcrt.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jetir.org [jetir.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianpubs.org [asianpubs.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. jetir.org [jetir.org]
Advanced Application Note & Protocol: Knoevenagel Condensation of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Executive Summary & Scientific Rationale
The Knoevenagel condensation of 5-(2-nitrophenyl)thiophene-2-carbaldehyde represents a critical gateway to synthesizing functionalized biaryl-thiophene conjugates. This specific scaffold combines the electron-rich thiophene ring with a sterically demanding, electron-withdrawing 2-nitrophenyl group.
Why this specific scaffold?
-
Electronic "Push-Pull" Systems: The aldehyde (and subsequent vinyl group) acts as an acceptor, while the thiophene ring acts as a donor bridge. The ortho-nitro group on the phenyl ring introduces a unique steric twist, preventing complete coplanarity, which modulates solubility and electronic conjugation length—critical for tuning optoelectronic properties.
-
Pharmacophore Relevance: Thiophene-chalcones and acrylonitrile derivatives are privileged structures in medicinal chemistry, often exhibiting potent antibacterial (specifically against MRSA) and anticancer activities (via tubulin polymerization inhibition).
This guide provides a validated, self-consistent protocol for condensing this aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), emphasizing mechanistic control and green chemistry alternatives.
Chemical Context & Pre-requisite Synthesis[1][2][3][4][5][6][7][8][9][10][11][12]
Before initiating the Knoevenagel condensation, the quality of the starting material is paramount. Commercially available sources can be variable; thus, in-house synthesis via Suzuki-Miyaura coupling is often preferred for high-purity applications.
Substrate Synthesis (Suzuki Coupling):
-
Reactants: 5-bromo-2-thiophenecarboxaldehyde + 2-nitrophenylboronic acid.
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%).
-
Base/Solvent: Na₂CO₃ (aq) / DME or Toluene/Ethanol.
-
Key Quality Control: The aldehyde must be free of unreacted bromide, which can poison the amine catalysts used in the Knoevenagel step.
Core Protocol: Solution-Phase Synthesis (Standard)
This protocol utilizes a weak base catalyst (piperidine) in a protic solvent (ethanol) to drive the reaction via thermodynamic control, favoring the formation of the thermodynamically stable (E)-isomer.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Notes |
| 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | 1.0 | Substrate | Limiting reagent |
| Malononitrile | 1.1 | Nucleophile | Active methylene source |
| Piperidine | 0.1 | Catalyst | Secondary amine base |
| Ethanol (Absolute) | Solvent | Solvent | 10 mL per mmol substrate |
| Glacial Acetic Acid | Trace | Co-catalyst | Optional; buffers pH |
Step-by-Step Methodology
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-(2-nitrophenyl)thiophene-2-carbaldehyde in 10 mL of absolute ethanol.
-
Note: If solubility is poor due to the nitro-phenyl group, add minimal THF (1-2 mL) to aid dissolution.
-
-
Nucleophile Addition: Add 1.1 mmol of malononitrile (or ethyl cyanoacetate) directly to the stirring solution at room temperature.
-
Catalysis: Add 0.1 mmol (approx. 10 µL) of piperidine.
-
Observation: A color change (typically to deep yellow or orange) usually occurs immediately, indicating deprotonation of the active methylene.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.
-
Monitoring: Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). The aldehyde spot (usually R_f ~ 0.5) should disappear.
-
-
Work-up (Crystallization):
-
Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath.
-
The product typically precipitates as a colored solid.[4]
-
Filter the solid using a Buchner funnel.
-
Wash: Wash the cake with cold ethanol (2 x 5 mL) and cold water (1 x 5 mL) to remove piperidine salts.
-
-
Purification: Recrystallize from hot ethanol or an EtOH/DMF mixture if the product is highly insoluble.
Alternative Protocol: Green Microwave Synthesis
For high-throughput screening or library generation, microwave irradiation significantly reduces reaction time and solvent waste.
Parameters:
-
Solvent: Water (with catalytic Sodium Dodecyl Sulfate - SDS) or Ethanol.
-
Catalyst: Piperidine (catalytic) or Catalyst-free (if using water at high temp).
-
Conditions: 300W, 80°C, 5–10 minutes.
Workflow:
-
Mix aldehyde (1 mmol), malononitrile (1 mmol), and water (2 mL) in a microwave vial.
-
Irradiate at 80°C for 5 minutes.
-
Cool; the product precipitates from the aqueous phase.
-
Filter and dry.[1][2][4] Yields are often >90% with higher purity than thermal reflux.
Mechanistic Pathway & Visualization
The reaction proceeds via a classic addition-elimination mechanism. The steric hindrance of the ortho-nitro group on the phenyl ring does not significantly impede the aldehyde reactivity at the remote 2-position of the thiophene, but it does influence the final crystal packing and solubility.
Caption: Logical flow of the base-catalyzed Knoevenagel condensation mechanism.
Characterization & Troubleshooting
Expected Data:
-
1H NMR (DMSO-d6):
-
Disappearance of Aldehyde singlet (~9.8-10.0 ppm).
-
Appearance of Vinyl proton singlet (~8.0-8.5 ppm).
-
Aromatic protons: Thiophene doublets (~7.5-8.0 ppm) and Nitrophenyl multiplet.
-
-
IR Spectroscopy:
-
Appearance of C≡N stretch (if malononitrile used) at ~2220 cm⁻¹.
-
Disappearance of C=O stretch (~1660 cm⁻¹).
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| No Precipitate | Product too soluble in EtOH | Add water dropwise to induce precipitation or evaporate solvent. |
| Low Yield | Aldehyde oxidation | Ensure aldehyde is fresh; conduct reaction under N₂ atmosphere. |
| Sticky Gum | Impurities/Oligomers | Recrystallize from DMF/Water; avoid prolonged heating (>4 hrs). |
| Starting Material Remains | Steric hindrance/Low reactivity | Switch to a stronger base (e.g., DBU) or increase temp (Microwave). |
Biological Applications & Significance[1][7][8][13]
The resulting 5-(2-nitrophenyl)thiophene-acrylonitrile derivatives are not merely synthetic curiosities; they are bioactive scaffolds.
-
Antimicrobial Agents: The nitro-thiophene motif mimics the pharmacophore of nitrofuran antibiotics. The addition of the vinyl-nitrile group increases lipophilicity, potentially enhancing cell membrane permeability against Gram-positive bacteria (e.g., S. aureus).
-
Anticancer Potential: Biaryl thiophene derivatives often function as tubulin polymerization inhibitors. The "kinked" structure provided by the ortho-nitro group can mimic the binding pose of Combretastatin A-4, a potent vascular disrupting agent.
Caption: Potential downstream applications of the synthesized conjugate.
References
-
BenchChem. "Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde." BenchChem Protocols, 2025.[2][4] Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483, 1995. Link
-
Organic Chemistry Portal. "Knoevenagel Condensation." Organic Chemistry Portal, Accessed 2026. Link
-
PubChem. "5-(2-nitrophenyl)thiophene-2-carbaldehyde (Compound CID 13791174)." National Center for Biotechnology Information, Accessed 2026. Link
-
Kalaria, P. N., et al. "Knoevenagel condensation: a facile and green approach for the synthesis of biologically active compounds." RSC Advances, 4, 2014. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature.
Introduction to the Synthesis
The synthesis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a crucial step in the development of various pharmaceutical intermediates and biologically active molecules. The most common and effective method for creating the C-C bond between the thiophene and nitrophenyl rings is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction offers high tolerance for a wide range of functional groups and generally proceeds under mild conditions.[1] However, optimizing the reaction for high yield and purity can be challenging. This guide will walk you through common issues and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction is resulting in a low yield or incomplete conversion. What are the likely causes and how can I fix it?
Low yield is the most frequently encountered problem and can often be attributed to suboptimal reaction parameters or the quality of reagents.[4]
Possible Causes & Solutions:
-
Catalyst and Ligand Issues:
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen, which can cause it to deactivate.[4] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Inappropriate Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst aggregation.[4] A typical starting point is a 1:1 to 4:1 ligand-to-palladium ratio, but this may require optimization.[4]
-
Ligand Oxidation: Phosphine ligands are prone to oxidation.[4] Use fresh ligands or those that have been stored correctly under an inert atmosphere.
-
-
Reagent Quality:
-
Boronic Acid Instability: Boronic acids can degrade over time, especially if not stored properly. Their instability is a common reason for low yields.[5] Consider using freshly prepared or recently purchased boronic acid.
-
Solvent and Base Purity: Ensure that solvents are anhydrous and properly degassed. The purity of the base is also critical for the reaction's success.[4]
-
-
Reaction Conditions:
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If your reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the yield. However, be aware that excessive heat can lead to catalyst decomposition.[4]
-
Solvent Choice: The solubility of the boronic acid is key. A solvent system like 1,4-dioxane and water can improve the solubility of aryl-boronic acids and lead to higher yields compared to solvents like toluene.[1]
-
Q2: I am observing a significant amount of homocoupling of my boronic acid starting material. How can I minimize this side reaction?
Homocoupling, the formation of a biaryl product from two boronic acid molecules, is a common side reaction.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen is a primary culprit in facilitating the oxidative coupling of boronic acids.[5] Rigorous degassing of your reaction mixture and solvent is crucial.
-
Use of Pd(II) Precatalyst: When using a Pd(II) source like Pd(OAc)₂, it is reduced to the active Pd(0) species in situ. This reduction can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[4] Starting with a Pd(0) source such as Pd(PPh₃)₄ can help mitigate this issue.[4]
Q3: What is the optimal choice of base and solvent for this specific synthesis?
The choice of base and solvent can significantly impact the reaction yield.
Recommendations:
-
Base: A study on the synthesis of 2,5-biaryl-3-hexylthiophene derivatives found that potassium phosphate (K₃PO₄) as a base resulted in better yields.[1] Strong alkaline bases generally lead to higher reaction yields in Suzuki couplings.[6]
-
Solvent: A mixture of 1,4-dioxane and water is often effective due to the high solubility of aryl-boronic acids in this system.[1] The ratio of water to the organic solvent can also influence the final product yield.[1]
| Parameter | Recommended | Rationale |
| Base | Potassium Phosphate (K₃PO₄) | Demonstrated to provide better yields in similar thiophene couplings.[1] Stronger bases often improve reaction outcomes.[6] |
| Solvent | 1,4-Dioxane / Water | Enhances the solubility of aryl-boronic acids, leading to improved yields.[1] |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) source) | Can minimize homocoupling side reactions compared to Pd(II) sources.[4] |
Q4: I am having difficulty with the purification of the final product. What is a recommended procedure?
Purification of the crude product is essential to obtain 5-(2-Nitrophenyl)thiophene-2-carbaldehyde with high purity.
Recommended Protocol:
-
Column Chromatography: A standard and effective method for purification is column chromatography on silica gel.[7][8]
-
Solvent System: A gradient of hexane and ethyl acetate is typically used as the eluent to separate the desired product from starting materials and byproducts.[7]
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
5-Bromo-thiophene-2-carbaldehyde
-
(2-Nitrophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (Argon), add 5-Bromo-thiophene-2-carbaldehyde (1.0 eq).
-
Add (2-Nitrophenyl)boronic acid (1.1 - 1.5 eq).
-
Add Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in an appropriate ratio (e.g., 4:1).
-
Thoroughly degas the reaction mixture by bubbling Argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield issues in the synthesis.
Caption: The key steps of the Suzuki-Miyaura cross-coupling reaction.
References
-
Ayub, K., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 25(1), 199. Available from: [Link]
-
Taylor & Francis Online. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
MDPI. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14728. Available from: [Link]
-
Saeed, A., et al. (2018). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. PLoS ONE, 13(10), e0203222. Available from: [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1528. Available from: [Link]
-
RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Polymer Chemistry, 13(12), 1766-1776. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 12(23), 3475-3478. Available from: [Link]
-
ResearchGate. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from: [Link]
-
TÜBİTAK Academic Journals. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki-cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(1), 155-169. Available from: [Link]
-
PubMed. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Molecules, 18(12), 14711-14728. Available from: [Link]
-
YouTube. (2025). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. Retrieved from: [Link]
-
Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction. Retrieved from [Link]
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Condensation Reactions of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Welcome to the Technical Support Center for optimizing the condensation reaction of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this specific reaction. As Senior Application Scientists, we have synthesized key technical information with practical, field-proven insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What type of condensation reaction is typically used for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde?
A1: 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is an aromatic aldehyde that can undergo several types of condensation reactions. The most common are the Claisen-Schmidt and Knoevenagel condensations.[1][2]
-
Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[1] In this case, 5-(2-Nitrophenyl)thiophene-2-carbaldehyde would react with a ketone (e.g., acetophenone) in the presence of a base or acid catalyst.[3][4]
-
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.[2][5]
The choice between these reactions depends on the desired final product.
Q2: What is the primary role of temperature in this condensation reaction?
A2: Temperature is a critical parameter that directly influences the reaction rate, yield, and purity of the final product.[6] It provides the necessary activation energy for the reaction to proceed. However, an improperly optimized temperature can lead to several issues, including low yield, formation of side products, and even decomposition of reactants or products.[7]
Q3: How do I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or excessive heating.
Troubleshooting Guide: Optimizing Reaction Temperature
This section addresses specific issues you might encounter during the condensation reaction of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, with a focus on temperature optimization.
Issue 1: Low or No Product Yield
Q: I am not getting a good yield of my desired product. Could the reaction temperature be the cause?
A: Yes, an inappropriate reaction temperature is a common reason for low yields.
-
Temperature is too low: The reaction may not have sufficient energy to overcome the activation barrier, resulting in a very slow or incomplete reaction.[7] While many condensation reactions can proceed at room temperature, some systems require gentle heating to enhance the reaction rate.[9]
-
Temperature is too high: Excessively high temperatures can lead to the decomposition of your starting materials or the desired product, especially given the presence of the nitro group which can be sensitive to heat. It can also promote the formation of undesirable side products.[7]
Troubleshooting Steps:
-
Gradual Temperature Increase: If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., in 10-20°C intervals) and monitor the reaction progress by TLC. A modest increase to 40-80°C can often significantly improve the reaction rate and yield.[9]
-
Solvent Choice: The boiling point of your solvent will dictate the maximum temperature you can achieve at atmospheric pressure. If a higher temperature is required, consider switching to a higher-boiling point solvent. However, be mindful of potential side reactions at elevated temperatures.
-
Catalyst Activity: Ensure your catalyst is active. An inactive catalyst will not promote the reaction, regardless of the temperature.
Issue 2: Formation of Multiple Products (Low Selectivity)
Q: My TLC shows multiple spots, indicating the formation of side products. How can temperature help improve selectivity?
A: Temperature plays a crucial role in controlling the selectivity of a reaction. Different reactions (the desired one and side reactions) have different activation energies.
-
Cannizzaro Reaction: At high temperatures and in the presence of a strong base, aldehydes lacking α-hydrogens, like 5-(2-nitrophenyl)thiophene-2-carbaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) to form a corresponding alcohol and carboxylic acid.
-
Polymerization: Aldehydes can be prone to polymerization, especially at high temperatures and high catalyst concentrations.[7] This often results in the formation of a dark, tarry substance in the reaction mixture.[7]
-
Michael Addition: In Claisen-Schmidt condensations, the enolate can act as a Michael donor and add to the α,β-unsaturated ketone product, leading to the formation of a 1,5-dicarbonyl compound.[7] Lowering the reaction temperature can often suppress this side reaction as it may have a higher activation energy than the initial condensation.[7]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are observing side products, try running the reaction at a lower temperature. This may slow down the reaction rate but can significantly improve selectivity by favoring the kinetic product.
-
Optimize Catalyst Concentration: A high concentration of a strong base can promote side reactions. Consider reducing the catalyst concentration in conjunction with temperature optimization.
-
Slow Addition of Reagents: Adding the base or one of the reactants slowly can help to control the reaction and minimize localized high concentrations that might lead to side reactions.
Issue 3: Reaction Stalls or is Incomplete
Q: My reaction starts but then seems to stop before all the starting material is consumed. Can temperature be a factor?
A: Yes, an incomplete reaction can be related to temperature.
-
Equilibrium: The reaction may have reached equilibrium under the current conditions. Increasing the temperature can sometimes shift the equilibrium towards the product side, especially if the reaction is endothermic.
-
Catalyst Deactivation: The catalyst may be deactivating over time, especially at elevated temperatures.
-
Product Precipitation: In some cases, the product may precipitate out of the solution, which can sometimes hinder the reaction from going to completion. A slight increase in temperature might improve solubility.
Troubleshooting Steps:
-
Increase Temperature: If the reaction has stalled at a lower temperature, a moderate increase in temperature might be necessary to drive it to completion.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can be an effective way to rapidly heat the reaction mixture to a high temperature, often leading to significantly reduced reaction times and improved yields.[11]
Experimental Protocol: Temperature Optimization Workflow
This protocol provides a systematic approach to optimizing the reaction temperature for the condensation of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde.
Objective: To determine the optimal reaction temperature that maximizes the yield of the desired product while minimizing the formation of impurities.
Materials:
-
5-(2-Nitrophenyl)thiophene-2-carbaldehyde
-
Active methylene compound (e.g., malononitrile for Knoevenagel) or ketone (e.g., acetophenone for Claisen-Schmidt)
-
Appropriate solvent (e.g., ethanol, methanol, DMF)
-
Basic catalyst (e.g., piperidine, NaOH, KOH)
-
Reaction vessels (e.g., round-bottom flasks)
-
Heating and stirring apparatus (e.g., hotplate with magnetic stirrer)
-
TLC plates and developing chamber
-
Standard laboratory glassware and equipment for workup and purification
Procedure:
-
Initial Reaction at Room Temperature:
-
In a round-bottom flask, dissolve 5-(2-Nitrophenyl)thiophene-2-carbaldehyde (1.0 eq) and the active methylene compound/ketone (1.1 eq) in the chosen solvent.
-
Add the catalyst (e.g., 0.1 eq of piperidine) to the mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC every 30 minutes for the first 2 hours, and then hourly.
-
If the reaction shows good conversion to the product with minimal side products within a reasonable timeframe (e.g., 2-4 hours), room temperature may be optimal.
-
-
Screening at Elevated Temperatures:
-
If the reaction at room temperature is slow or incomplete, set up a series of small-scale parallel reactions.
-
Prepare identical reaction mixtures as in Step 1 in separate flasks.
-
Heat each reaction to a different, constant temperature (e.g., 40°C, 60°C, 80°C).
-
Monitor each reaction by TLC at regular intervals.
-
Note the time required for the consumption of the starting material and the visual appearance of any side products on the TLC plate.
-
-
Analysis and Optimization:
-
Compare the TLC results from all the reactions.
-
Identify the temperature that provides the best balance between reaction rate and cleanliness (i.e., highest conversion to the desired product with the fewest side products).
-
Once an optimal temperature is identified, you can perform a larger scale reaction at that temperature to isolate and characterize the product.
-
Data Presentation
| Temperature (°C) | Reaction Time (h) | Conversion (%) (Estimated from TLC) | Observations (Side Products) |
| Room Temp (25°C) | 8 | 30 | Slow reaction, clean conversion |
| 40°C | 4 | 75 | Faster reaction, still clean |
| 60°C | 2 | >95 | Complete conversion, minor side product observed |
| 80°C | 1 | >95 | Fast reaction, significant side product formation |
This is example data. Actual results will vary depending on the specific reactants, solvent, and catalyst used.
Visualizing the Optimization Workflow
The following diagrams illustrate the logical flow of the temperature optimization process.
Caption: Experimental workflow for temperature optimization.
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. orientjchem.org [orientjchem.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. banglajol.info [banglajol.info]
Technical Guide: Stabilization & Handling of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
[1]
Executive Summary & Core Challenge
5-(2-Nitrophenyl)thiophene-2-carbaldehyde (CAS: 4521-33-9) is a critical intermediate in the synthesis of optoelectronic materials and biologically active thiophene derivatives.[1]
The primary stability failure mode for this compound is the autoxidation of the formyl group (-CHO) to the corresponding carboxylic acid, 5-(2-nitrophenyl)thiophene-2-carboxylic acid .[1] This reaction is radical-mediated, accelerated by light, trace metals, and basic conditions. The presence of the electron-withdrawing nitro group at the ortho position of the phenyl ring creates a dipole that can influence crystal packing, but it does not sufficiently shield the aldehyde proton from radical abstraction.
Key Stability Metrics:
| Parameter | Specification | Critical Threshold |
|---|---|---|
| Storage Temp | 2–8°C (Refrigerated) | > 25°C accelerates degradation |
| Atmosphere | Argon or Nitrogen (O2 < 5 ppm) | Air exposure > 1 hour initiates surface oxidation |
| Light Sensitivity | Photosensitive (UV/Vis) | Direct sunlight promotes radical initiation |
| Purity Marker | Melting Point: ~138–142°C | Drops significantly (< 130°C) with >5% acid impurity |[1]
Mechanistic Insight: Why Oxidation Happens
Understanding the mechanism is vital for prevention. The oxidation proceeds via a Radical Chain Mechanism (Autoxidation) , not simple electrophilic addition.
Figure 1: Autoxidation Pathway of Thiophene Carbaldehydes
The following diagram illustrates the radical propagation cycle that converts your aldehyde into a carboxylic acid contaminant.
Caption: Figure 1. Radical chain mechanism converting aldehyde to carboxylic acid. Note that one radical initiation event can oxidize multiple aldehyde molecules.
Diagnostic & Troubleshooting (Q&A)
Q1: My yellow solid has turned white/pale and smells acidic. Is it ruined?
Diagnosis: The color change often indicates surface oxidation. The "acidic" smell is the carboxylic acid derivative. Solution: Do not discard. The aldehyde can be recovered.[2]
-
Quick Check: Run a TLC (Thin Layer Chromatography).[3] The carboxylic acid is highly polar and will stay near the baseline (or streak) in non-polar eluents (e.g., Hexane/EtOAc 4:1), while the aldehyde will have a distinct Rf (~0.4–0.6).
-
Remediation: Perform the Bisulfite Purification Protocol (See Section 4).
Q2: I see a new peak in my NMR at ~10-12 ppm.
Diagnosis: A broad singlet around 11–13 ppm indicates the carboxylic acid -OH proton.[1] The aldehyde proton appears as a sharp singlet at ~9.8–10.0 ppm. Action: If the acid content is < 5%, recrystallization from Ethanol/Hexane is sufficient. If > 5%, use chemical purification.
Q3: Can I store this in solution?
Answer: No. Thiophene aldehydes are significantly less stable in solution due to higher oxygen diffusion rates in solvents.
-
Exception: If you must store it in solution, use anhydrous Toluene or Dichloromethane , degas thoroughly with Argon, and store at -20°C. Avoid ethers (THF, Diethyl ether) as they can form peroxides that initiate the aldehyde oxidation.
Recovery Protocol: Bisulfite Adduct Purification
This is the gold-standard method for salvaging oxidized aldehydes.[1] It relies on the reversible formation of a water-soluble (or solid precipitating) bisulfite adduct, leaving the carboxylic acid impurity behind.
Reagents:
-
Sodium Bisulfite (NaHSO3) saturated aqueous solution.
-
Ethyl Acetate (EtOAc).
-
Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude/oxidized material in a minimal amount of EtOAc.
-
Adduct Formation: Add 1.5 equivalents of saturated aqueous NaHSO3. Vigorously stir/shake for 30–60 minutes.
-
Observation: A white precipitate (the bisulfite adduct) may form at the interface.
-
-
Separation:
-
If Solid Forms: Filter the solid adduct. Wash with diethyl ether (removes non-aldehyde impurities and acids).
-
If No Solid: Separate the layers. The aldehyde-bisulfite adduct is in the aqueous layer. The carboxylic acid impurity remains in the organic layer. Discard the organic layer.
-
-
Regeneration:
-
Take the solid adduct (suspended in water) or the aqueous layer.
-
Slowly add 10% aqueous Na2CO3 or NaHCO3 while stirring until pH ~9–10. Caution: Gas evolution (CO2).
-
Stir for 15 minutes to ensure hydrolysis back to the aldehyde.
-
-
Extraction: Extract the regenerated aldehyde into EtOAc (3x).
-
Drying: Dry combined organics over MgSO4, filter, and concentrate.
Prevention Strategy: Chemical Protection
If your synthesis requires harsh conditions or long-term storage, protect the aldehyde as a cyclic acetal .
Figure 2: Protection/Deprotection Workflow
Caption: Figure 2. Conversion of the labile aldehyde to a stable 1,3-dioxolane ring.
Protocol for Acetal Protection:
-
Setup: Dean-Stark apparatus.
-
Mix: 1.0 eq Aldehyde + 5.0 eq Ethylene Glycol + 0.05 eq p-Toluenesulfonic acid (pTsOH) in Toluene.
-
Reflux: Heat to reflux with azeotropic removal of water. Monitor by TLC until aldehyde spot disappears.
-
Workup: Wash with sat. NaHCO3, dry, and concentrate.
-
Result: The resulting acetal is stable to air and basic oxidants.
References
-
Chemical Stability of Thiophene Derivatives: Fisher Scientific Safety Data Sheet: 5-Nitrothiophene-2-carbaldehyde.[1] (2025).[3][4][5][6] Retrieved from
- Mechanism of Aldehyde Autoxidation: Ingold, K. U. (1969). Peroxy radicals. Accounts of Chemical Research. (Contextual grounding on radical chains).
-
Bisulfite Purification Method: Vogel, A. I.[7] Vogel's Textbook of Practical Organic Chemistry. (Standard protocol for aldehyde purification via bisulfite adducts).
-
Thiophene Reactivity & Handling: BenchChem Technical Guide. Comparative Analysis of Furan and Thiophene Aldehydes. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. 4521-33-9|5-Nitrothiophene-2-carboxaldehyde|BLD Pharm [bldpharm.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. PubChemLite - 5-(2-nitrophenyl)thiophene-2-carbaldehyde (C11H7NO3S) [pubchemlite.lcsb.uni.lu]
- 7. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde?
A1: The ideal solvent must exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][2] This significant difference in solubility across a temperature gradient is the fundamental principle that drives crystallization and maximizes product recovery. Additionally, the solvent must be chemically inert, not reacting with your compound.[1] Finally, the solvent should either dissolve impurities completely at all temperatures or not at all, allowing for their removal by hot gravity filtration.[1]
Q2: How does the molecular structure of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde influence solvent selection?
A2: The structure of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde contains several polar functional groups: a nitro group (-NO₂) and an aldehyde group (-CHO), attached to a biphenyl-like thiophene-benzene scaffold.[3] These polar groups make the overall molecule quite polar. Following the principle of "like dissolves like," polar solvents are generally good candidates for dissolving it.[1] Therefore, solvents like ethanol, methanol, or acetone are excellent starting points for screening.[4][5] The aromatic rings also provide non-polar character, which is why a mixed-solvent system might ultimately provide the best results.
Q3: When is it necessary to use a mixed-solvent system, and how do I select a suitable pair?
A3: A mixed-solvent system is employed when no single solvent meets all the ideal criteria.[1] This is often the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[1]
To select a pair, you need a "good" solvent that readily dissolves the compound and a "bad" (or anti-solvent) in which the compound is poorly soluble. The two solvents must be miscible with each other. For 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, a good strategy would be to pair a polar "good" solvent with a non-polar "bad" solvent.
Workflow for Using a Mixed-Solvent System
Caption: General workflow for a mixed-solvent recrystallization.
Solvent System Selection Table
| Solvent System | Type | Rationale & Considerations |
| Ethanol | Single | A good starting point. Alcohols are often effective for polar nitroaromatic and thiophene-based compounds.[1][4] |
| Methanol | Single | A polar solvent similar to ethanol, potentially offering a different solubility profile. Has been used for similar structures.[5][6] |
| Acetone | Single | A polar aprotic solvent that can be effective. The compound shows solubility in acetone. |
| Methanol / Water | Mixed | Methanol is the "good" solvent, water is the "bad" anti-solvent. Excellent for polar compounds. |
| Ethanol / Water | Mixed | Similar to Methanol/Water, provides a slightly less polar "good" solvent. |
| Acetone / Hexane | Mixed | Acetone is the "good" solvent, hexane is the non-polar "bad" solvent. This pair offers a large polarity difference, which can be very effective.[7] |
| Methanol / n-Hexane | Mixed | This specific system has been successfully used to purify the closely related compound 5-nitrothiophene-2-carbaldehyde to 99.3% purity.[6] |
Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
Problem 1: The compound "oils out" instead of forming crystals.
-
Probable Cause: This common issue occurs when the compound's melting point is lower than the boiling point of the chosen solvent, causing it to melt in the hot solution before it can crystallize.[1] It can also be exacerbated by a high concentration of impurities, which can depress the melting point.[8][9]
-
Solution:
-
Re-heat the flask to dissolve the oil completely.
-
Add a small amount of additional hot solvent to lower the solution's saturation point.[1][9]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hotplate with the heat turned off or by insulating the flask with glass wool. Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[1][8]
-
Problem 2: No crystals form upon cooling.
-
Probable Cause: The two most likely reasons are that either too much solvent was used, preventing the solution from becoming supersaturated upon cooling, or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[8][9]
-
Solution:
-
If too much solvent was used: Gently boil off a portion of the solvent to increase the solute concentration and attempt to cool again.[9]
-
To induce crystallization (nucleation):
-
Try scratching the inside of the flask just below the surface of the liquid with a clean glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[1][2]
-
Add a tiny "seed crystal" of the pure compound, if available. This provides a perfect template for further crystal growth.[8]
-
Cool the solution in an ice-salt bath to further decrease the compound's solubility, often combined with scratching.[8]
-
-
Problem 3: The final yield of purified crystals is very low.
-
Probable Cause: A low yield typically results from using an excessive amount of solvent during the initial dissolution step, meaning a significant portion of your product remains in the mother liquor.[1][9] Another cause is washing the collected crystals with solvent that is not ice-cold, which redissolves some of your product.[1]
-
Solution:
-
Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[10]
-
After collecting the crystals by vacuum filtration, wash them with a minimal volume of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[1]
-
If you suspect significant product loss to the mother liquor, you can try to recover a second crop of crystals by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude 5-(2-Nitrophenyl)thiophene-2-carbaldehyde in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and, while stirring, heat the mixture to a gentle boil on a hotplate. Continue adding small portions of hot ethanol just until all the solid dissolves.[10]
-
Hot Filtration (Optional): If you observe insoluble impurities or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a second pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]
-
Drying: Leave the crystals under vacuum on the funnel to pull air through and partially dry them. Transfer the purified solid to a watch glass and allow it to air-dry completely.
Protocol 2: Mixed-Solvent Recrystallization (Example: Methanol/n-Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling methanol (the "good" solvent).[6]
-
Addition of Anti-Solvent: While keeping the methanol solution hot, add n-hexane (the "bad" solvent) dropwise with swirling until you observe the first sign of persistent cloudiness (turbidity). This indicates the solution is now saturated.[1]
-
Clarification: Add a few drops of hot methanol, just enough to make the solution clear again.[1]
-
Crystallization, Chilling, Isolation, Washing, & Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol above. For the washing step (Step 6), use an ice-cold mixture of methanol and n-hexane (in the approximate ratio determined during the procedure) or just ice-cold n-hexane.
References
- BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide. Benchchem.
- BenchChem. (2025).
- Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. (n.d.). AWS.
- 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis. (n.d.). ChemicalBook.
- 5-Nitro-2-thiophenecarboxaldehyde 98 4521-33-9. (n.d.). Sigma-Aldrich.
- Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Benzo[b]thiophene-2-carbaldehyde. (2014, May 12). MDPI.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (n.d.). University of Massachusetts.
- Thiophene-2-carbaldehyde. (n.d.). Solubility of Things.
- Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham.
- 5-Nitrothiophene-2-aldehyde. (n.d.). Cheméo.
- 5-(2-Nitrophenyl)thiophene-2-carbaldehyde 97.00% | CAS: 42545-34-6. (n.d.). Advanced ChemBlocks Inc.
- 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. (n.d.). ChemicalBook.
- Process for the purification of thiophenes. (2009).
- Recrystallization with two solvents. (2019, December 18). Reddit.
- Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. (2003).
- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu
- Process for production of 2-thiophene aldehydes. (n.d.).
- Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2021, June 24). Kuwait Journal of Science.
- Thiophene-2-carboxaldehyde. (n.d.). Wikipedia.
- 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. (n.d.). SpectraBase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. 5-(2-Nitrophenyl)thiophene-2-carbaldehyde 97.00% | CAS: 42545-34-6 | AChemBlock [achemblock.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde under acidic conditions
The following technical guide addresses the stability profile, handling protocols, and troubleshooting strategies for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde .
This content is structured as a Tier-3 Technical Support resource, designed for organic chemists and medicinal chemistry teams.
Case ID: STAB-5NPT2C-ACID Subject: Stability Profile & Troubleshooting under Acidic Conditions Classification: Heterocyclic Biaryl Aldehydes / Nitro-Aromatics[1]
Executive Stability Summary
5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a donor-acceptor biaryl system.[1] Its stability in acidic media is conditional —highly dependent on the solvent system and acid concentration.
| Condition | Stability Rating | Primary Risk | Mechanism |
| Aqueous Acid (pH < 4) | High | Hydration (Reversible) | The aldehyde may form a gem-diol hydrate, but the biaryl bond remains intact.[1] |
| Alcoholic Acid (MeOH/EtOH + H⁺) | Low | Acetalization | Rapid conversion to dimethyl/diethyl acetal driven by acid catalysis. |
| Conc. Mineral Acid (H₂SO₄) | Critical | Sulfonation / Polymerization | Thiophene rings are prone to electrophilic attack; strong acids can induce polymerization or sulfonation despite the deactivating aldehyde. |
| Lewis Acids (e.g., AlCl₃, BF₃) | Moderate | Complexation | Carbonyl oxygen coordinates strongly; may deactivate the ring toward further substitution. |
Key Takeaway: In non-nucleophilic solvents (DCM, Toluene), the compound is stable to catalytic acid. In nucleophilic solvents (Alcohols, Water), it undergoes equilibrium-based functional group transformations.[1]
Diagnostic Troubleshooting (FAQs)
Issue 1: "My product disappeared on TLC after adding HCl in Methanol."
Diagnosis: You have inadvertently synthesized the acetal . Explanation: Aldehydes in the presence of primary alcohols and an acid catalyst (HCl, H₂SO₄, or p-TsOH) readily form acetals. The 2-nitrophenyl group does not sterically hinder the distal aldehyde at the 5-position of the thiophene.[1] Solution:
-
To Revert: Add water and a catalytic amount of acid (e.g., THF:H₂O 1:1 with 1M HCl) and stir for 1-2 hours. The acetal will hydrolyze back to the aldehyde.
-
Prevention: Avoid alcoholic co-solvents if acidic conditions are required.[1] Use ACN, DCM, or THF.
Issue 2: "The reaction mixture turned black/tarry in concentrated acid."
Diagnosis: Acid-catalyzed thiophene polymerization .[1] Explanation: While the aldehyde and nitro groups are electron-withdrawing (deactivating), the thiophene ring is inherently electron-rich.[1] In concentrated strong acids (superacidic media), the thiophene ring can undergo protonation or cationic polymerization. Solution:
-
Protocol Adjustment: Dilute the acid. Never expose the neat compound to concentrated H₂SO₄ or oleum unless strictly temperature-controlled (< 0°C).[1]
Issue 3: "I see a new, slightly more polar spot appearing during storage."
Diagnosis: Autoxidation to the carboxylic acid. Explanation: Thiophene-2-carbaldehydes are susceptible to air oxidation, converting the -CHO group to -COOH.[1] This is accelerated by light and trace metal impurities (often residual Pd from Suzuki couplings). Solution:
-
Validation: Check the IR spectrum. A broad stretch at 2500–3300 cm⁻¹ (O-H) and a shift in carbonyl frequency indicates the acid.
-
Storage: Store under Nitrogen/Argon at -20°C.
Mechanistic Insight & Chemical Logic
To understand the stability, we must analyze the electronic push-pull system of the molecule.[1]
Structural Analysis[2][3]
-
The Thiophene Linker: Acts as a conductive spacer.
-
Position 2 (Aldehyde): A moderate electrophile.
-
Position 5 (2-Nitrophenyl): The nitro group is essentially orthogonal to the thiophene ring due to steric clash with the thiophene protons, reducing conjugation efficiency. However, it exerts a strong inductive electron-withdrawing effect (-I).[1]
The "Nitro-Aldehyde" Interaction Risk
In many ortho-nitrobenzaldehydes, light can trigger the Ciamician-Dennstedt rearrangement or similar redox processes.[1] In 5-(2-Nitrophenyl)thiophene-2-carbaldehyde , the nitro group is on the phenyl ring, separated from the aldehyde by the thiophene.[1]
-
Acid Risk: Low.[1] The nitro group is stable to non-reducing acids.
-
Photochemical Risk: Moderate.[1] While not a direct o-nitrobenzyl system, the biaryl twist allows for excited-state charge transfer.[1] Protect from light during acidic handling to prevent radical side reactions.[1]
Visualizing the Acid-Catalyzed Pathways
The following diagram illustrates the two primary fates of this molecule in acidic media: Acetalization (Solvent Dependent) vs. Polymerization (Concentration Dependent).
Caption: Figure 1. Reaction divergence of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde based on solvent and acid strength.
Standardized Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Context: This is the most reliable method to generate the compound, ensuring the biaryl bond is formed under conditions that validate its stability.[1]
Reagents:
-
5-Bromothiophene-2-carbaldehyde (1.0 eq)[1]
-
2-Nitrophenylboronic acid (1.2 eq)[1]
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂
-
Base: K₂CO₃ (2M aq) or K₃PO₄
-
Solvent: 1,4-Dioxane or Toluene/EtOH (caution with EtOH if acid workup is used).[1]
Step-by-Step:
-
Degassing: Sparge the solvent mixture (Dioxane/Water 4:1) with Argon for 30 mins. Oxygen sensitivity is high for the catalyst.
-
Addition: Add bromide, boronic acid, and base. Add Catalyst last.[1]
-
Reflux: Heat to 90°C for 12–16 hours.
-
Workup (Crucial for Stability):
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Controlled Acetalization (Protection)
Use this if you need to protect the aldehyde against nucleophiles.
-
Dissolve 5-(2-Nitrophenyl)thiophene-2-carbaldehyde in anhydrous Methanol.
-
Add Trimethyl orthoformate (3.0 eq) as a water scavenger.
-
Add p-Toluenesulfonic acid (p-TsOH) (5 mol%).[1]
-
Reflux for 3 hours.
-
Quench with Et₃N (to neutralize acid) before concentration.
References & Authority
The protocols and stability data above are synthesized from standard heterocyclic chemistry principles and specific literature regarding aryl-thiophene synthesis.
-
Suzuki-Miyaura Coupling of Thiophene Carbaldehydes:
-
Reactivity of Thiophene-2-Carbaldehyde:
-
General Heterocyclic Stability:
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. This authoritative text confirms the susceptibility of thiophenes to polymerization in strong acids and the relative stability of the aldehyde group in aqueous mineral acids.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling nitro-aromatics or thiophene derivatives.
Sources
- 1. 5-Nitrothiophene-2-aldehyde (CAS 4521-33-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation | MDPI [mdpi.com]
- 3. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]
- 6. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE | 4521-33-9 [chemicalbook.com]
- 7. chemeo.com [chemeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
- 10. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 11. 5-(3-nitrophenyl)thiophene-2-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
Removing catalyst residues from 5-(2-Nitrophenyl)thiophene-2-carbaldehyde products
Technical Support Center: Catalyst Residue Remediation
Product Focus: 5-(2-Nitrophenyl)thiophene-2-carbaldehyde Issue: Removal of Palladium Catalyst Residues Post-Synthesis
Introduction for the Research Professional
The synthesis of complex organic molecules such as 5-(2-Nitrophenyl)thiophene-2-carbaldehyde frequently relies on powerful palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] While indispensable for their efficiency in forming C-C bonds, these reactions introduce the challenge of residual palladium in the final product.[3] For researchers in drug development, eliminating these residues is not merely a matter of purity but a critical regulatory and safety requirement. Even trace amounts of palladium can interfere with downstream biological assays and are strictly regulated in active pharmaceutical ingredients (APIs), with agencies like the European Medicines Agency setting limits as low as 5 ppm for platinum group metals.[4]
This guide serves as a dedicated resource for scientists encountering challenges with palladium removal. We will move beyond basic protocols to address the underlying chemistry of the problem, offering a structured, question-and-answer-based approach to troubleshooting and process optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've purified my 5-(2-Nitrophenyl)thiophene-2-carbaldehyde by column chromatography, but my ICP-MS analysis still shows over 100 ppm of palladium. Why?
This is a common scenario. While standard silica gel chromatography is effective at removing the bulk of palladium—often reducing levels by around 90%—it is frequently insufficient to meet the stringent ppm or sub-ppm limits required for pharmaceutical applications.[5]
There are several reasons for this:
-
Multiple Palladium Species: The residual palladium isn't a single entity. It can exist as insoluble metallic palladium (Pd(0), often called "palladium black"), soluble Pd(II) complexes, or colloidal palladium nanoparticles.[6][7] Silica chromatography is most effective against more polar species and finely suspended solids, but highly soluble, non-polar palladium-ligand complexes may co-elute with your product.
-
Strong Ligand Association: If your reaction used phosphine ligands (e.g., from Pd(PPh₃)₄), the resulting palladium complexes can be quite stable and lipophilic, causing them to travel with the product on the column.
-
Limitations of the Method: Chromatography alone, while a powerful separation technique, may not have the specific affinity needed to capture palladium down to the low single-digit ppm levels. It is best viewed as an excellent bulk reduction step, which must be followed by a more targeted "polishing" or "scavenging" step.[5]
Q2: What are "metal scavengers," and how do I select the right one for my product?
Metal scavengers are functionalized materials, typically silica-based or polymeric resins, that selectively bind and remove metal residues from solution through a process of chemisorption.[8][9] They are highly effective for reducing palladium levels from the ~100 ppm range to well below 10 ppm.
Selection is based on the nature of the palladium residue:
-
For Palladium(0) and Palladium(II): Thiol-Based Scavengers are the Gold Standard. Scavengers functionalized with thiol groups (e.g., 2,4,6-trimercaptotriazine, Si-TMT) or propylthiol are exceptionally effective.[5] This is based on the Hard and Soft Acids and Bases (HSAB) principle: Palladium is a "soft" metal and has a very high affinity for the "soft" sulfur donors of the thiol groups.
-
Amine-Based Scavengers: These can also be effective, particularly for coordinating with Pd(II) species.
-
Choosing a Format: Scavengers are available as loose silica/resin or pre-packed in cartridges. Cartridges are often more convenient for process scale-up and prevent handling of fine powders.
A multi-step approach combining column chromatography with a subsequent scavenger treatment is a highly effective strategy for achieving low residual palladium levels.[5]
Q3: How can I accurately measure my palladium levels during process optimization without constant access to ICP-MS?
While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the definitive standard for final quality control, it can be expensive and slow for routine process checks.[4][10] For development-stage work, rapid, in-lab methods are invaluable.
A highly effective technique is a catalysis-based fluorometric assay .[10][11] These kits use a non-fluorescent molecule that, in the presence of palladium, undergoes a catalytic reaction (like a Tsuji-Trost deallylation) to release a highly fluorescent product.[11]
-
How it Works: The intensity of the fluorescence is directly proportional to the palladium concentration.
-
Advantages: The analysis can be performed in a standard 96-well plate reader in under a minute per plate, allowing for high-throughput screening of different purification methods.[11]
-
Use Case: This method is ideal for quickly comparing the efficiency of different scavengers, contact times, or filtration media to identify the most effective protocol before submitting the final, optimized sample for confirmatory ICP-MS analysis.[4][10]
Q4: Is activated carbon a viable option for palladium removal? What are the risks?
Yes, activated carbon is a widely used and cost-effective method for removing palladium residues.[4][12] It works by physical adsorption of palladium species onto its highly porous surface.
However, there are potential drawbacks:
-
Product Loss: The high surface area of activated carbon that makes it an effective scavenger can also lead to significant adsorption of your target molecule, reducing your final yield. This is a critical consideration for valuable, multi-step synthesis products.
-
Variable Efficacy: The effectiveness can be inconsistent and depends heavily on the grade of carbon, the solvent system, and the specific nature of the palladium residues.
-
Fine Particles: Carbon can be difficult to filter completely, and fine carbon particles may contaminate the final product if not handled properly.
Recommendation: Activated carbon is best used for initial, crude purifications where some product loss is acceptable. It should always be followed by a thorough filtration step (e.g., through a pad of Celite®) to remove all carbon particles. For final API steps where yield and purity are paramount, dedicated metal scavengers are often a more reliable and efficient choice.[13]
Workflow & Decision-Making
The following diagram outlines a logical workflow for tackling palladium residue in a product like 5-(2-Nitrophenyl)thiophene-2-carbaldehyde.
Caption: Decision workflow for palladium purification.
Comparative Analysis of Purification Methods
The table below summarizes the primary methods for palladium removal, allowing for a quick comparison of their suitability for different stages of the purification process.
| Method | Typical Efficiency | Pros | Cons | Best For |
| Filtration (Celite®/Silica Plug) | Variable (Removes insolubles) | Fast, simple, inexpensive.[6] | Only removes solid/precipitated Pd. | First workup step post-reaction. |
| Column Chromatography | ~90% reduction[5] | Good for bulk removal; also purifies from organic byproducts. | Often insufficient for API specs; potential product loss.[5][14] | Primary purification of crude material. |
| Activated Carbon | 50-98% | Inexpensive.[12] | Non-selective, can cause significant product loss; messy.[13] | Crude purifications; when cost is the primary driver. |
| Metal Scavenger Resins | >95%, can reach <5 ppm | Highly selective and efficient; high product recovery.[8][9] | Higher initial cost than carbon. | Final "polishing" step to meet strict API specifications. |
| Crystallization | Variable | Can provide very high purity product; scalable. | Pd may co-crystallize or remain in mother liquor; requires optimization.[4] | Final purification step for crystalline solids. |
Experimental Protocols
Protocol 1: Bulk Palladium Removal via Celite® Filtration
This protocol is designed as the initial workup step to remove insoluble "palladium black" (Pd(0)) and other inorganic salts.
-
Prepare Filter Pad: Place a sintered glass funnel on a filter flask. Add a 1-2 cm thick layer of Celite® to the funnel. Wet the pad with the reaction solvent (e.g., Toluene, THF) and apply gentle vacuum to pack it down.
-
Dilute Reaction Mixture: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce viscosity.[6]
-
Filter: Carefully pour the diluted reaction mixture onto the Celite® pad under vacuum. The Celite® will trap the fine black palladium particles.
-
Wash: Wash the Celite® pad thoroughly with additional fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which is now ready for further purification like column chromatography.
Protocol 2: Polishing with a Thiol-Based Silica Scavenger
This protocol is for the final removal of trace soluble palladium after chromatography.
-
Dissolve Product: Dissolve the partially purified 5-(2-Nitrophenyl)thiophene-2-carbaldehyde in a suitable organic solvent (e.g., Toluene, DCM) at a concentration of approximately 10-50 mg/mL.
-
Add Scavenger: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, QuadraSil MP). A typical loading is 5-10 equivalents by weight relative to the initial mass of palladium catalyst used in the reaction.
-
Stir: Stir the resulting slurry at room temperature or with gentle heating (40-50 °C) to increase the scavenging rate. Optimal scavenging time is typically between 2 to 24 hours. Monitor progress by taking small aliquots for rapid Pd analysis if possible.[14]
-
Filter: Filter the mixture to remove the scavenger resin. A simple cotton plug in a pipette or a fritted filter is sufficient.
-
Wash and Isolate: Wash the collected resin with fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the final, low-palladium product.
Caption: Mechanism of palladium removal by a thiol scavenger.
References
-
How can I remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. [Link]
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014, October 27). Books.
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmaTech. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. [Link]
- Process for the removal of residual palladium
- Method of removing palladium.
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. [Link]
-
Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]
-
Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. (2024, October 9). Gopani. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. (2022, March 8). Journal of the American Chemical Society. [Link]
-
Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. (2011, January 1). TÜBİTAK Academic Journals. [Link]
-
Synthesis of thiophenes. Organic Chemistry Portal. [Link]
-
Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. (2002, December 2). PubMed. [Link]
- Preparation of thiophene-2-aldehydes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. arborassays.com [arborassays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. GB2247890A - Process for the removal of residual palladium from polyketones - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spinchem.com [spinchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 13. tianmingpharm.com [tianmingpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a molecule of interest, featuring a conjugated system with distinct electronic environments that present a compelling case for analysis by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This guide provides an in-depth interpretation of its ¹H NMR spectrum, contextualized through a comparative analysis with structurally related analogs. We will explore the causal relationships between the molecule's structure and its spectral features, offering field-proven insights for researchers and drug development professionals.
Section 1: Molecular Structure and Predicted Proton Environments
The foundational step in any NMR interpretation is a thorough analysis of the molecule's structure to identify unique proton environments, predict their multiplicities, and estimate their chemical shifts.
The structure of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde contains three distinct regions: the aldehyde group, the disubstituted thiophene ring, and the ortho-substituted nitrophenyl ring. This arrangement results in a total of seven unique proton signals, all located in the aromatic/aldehyde region of the spectrum.
Caption: Recommended workflow for ¹H NMR analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a Fourier-transform NMR spectrometer with a proton frequency of at least 400 MHz.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Perform automated shimming to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum with the following parameters:
-
Number of scans (NS): 16
-
Relaxation delay (D1): 2.0 seconds
-
Acquisition time (AQ): ~4 seconds
-
Spectral width (SW): ~20 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform zero-order and first-order phase correction manually.
-
Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm or the residual solvent peak of CDCl₃ to δ 7.26 ppm.
-
Integrate all signals and normalize the integration values to one of the single protons.
-
Conclusion
The ¹H NMR spectrum of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is rich with information, reflecting the distinct electronic and steric environment of each proton. A confident interpretation relies on a systematic approach: predicting shifts based on first principles, understanding the influence of powerful electron-withdrawing groups like the aldehyde and nitro functionalities, and critically, comparing the spectrum to simpler, well-characterized analogs. The aldehyde proton singlet, the two coupled thiophene doublets, and the complex four-proton system of the nitrophenyl ring serve as definitive fingerprints for this molecule. By following the rigorous experimental protocol outlined, researchers can obtain high-quality data to unequivocally confirm the structure of this and other related compounds, facilitating progress in drug discovery and development.
References
- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
- Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Google Scholar.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as c
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. [Link]
-
The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]
-
Thiophene-2,5-dicarbaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E. [Link]
-
synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. European Journal of Medicinal Chemistry. [Link]
-
5-NITROTHIOPHENE-2-CARBOXALDEHYDE. SpectraBase. [Link]
-
5-Phenylthiophene-2-carbaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... ResearchGate. [Link]
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
-
5-Phenylthiophene-2-carbaldehyde. PubChem. [Link]
-
5-(2-nitrophenyl)thiophene-2-carbaldehyde (C11H7NO3S). PubChemLite. [Link]
A Senior Application Scientist's Guide to the Structural Elucidation of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde: A Comparative Analysis
Abstract
This guide provides an in-depth technical comparison of methodologies for the structural analysis of the novel organic compound, 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. Primarily focusing on single-crystal X-ray diffraction (SC-XRD), we present a comprehensive, field-proven workflow from synthesis and crystallization to data refinement and interpretation. We address the causality behind critical experimental choices, ensuring a self-validating protocol. To provide a holistic analytical perspective, the definitive, atomic-level insights from SC-XRD are objectively compared against the solution-state information provided by Nuclear Magnetic Resonance (NMR) spectroscopy and the theoretical data from Density Functional Theory (DFT) calculations. This guide is intended for researchers, chemists, and drug development professionals seeking to understand not only the "how" but the "why" of rigorous molecular structure determination.
Introduction: The Rationale for Structural Analysis
Thiophene-based compounds are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Their synthetic versatility and ability to act as bio-isosteres for phenyl rings make them cornerstones of modern drug discovery.[1] The title compound, 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, combines three key functional fragments: a thiophene ring, a reactive carbaldehyde group, and a sterically demanding ortho-substituted nitrophenyl ring.
The precise three-dimensional arrangement of these groups is paramount. It governs the molecule's intermolecular interactions, crystal packing, solubility, and, most critically, its potential binding affinity to a biological target. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the atomic arrangement in the solid state.[2] This guide will detail the process of obtaining this definitive structure and compare the findings with other powerful analytical techniques.
Synthesis and Crystal Growth: The Foundation of Quality Data
A high-quality crystal is the single most important prerequisite for a successful diffraction experiment.[3] The journey to a refined crystal structure, therefore, begins in the synthesis lab.
Proposed Synthesis
While the specific synthesis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is not widely documented, a plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a robust and widely used technique for forming carbon-carbon bonds between aryl halides and boronic acids.[4]
-
Reactants: 5-Bromo-thiophene-2-carbaldehyde and (2-Nitrophenyl)boronic acid.
-
Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ and a base (e.g., Na₂CO₃).
-
Solvent: A mixture of toluene and water.
The crude product would be purified via column chromatography to yield the final compound, which can be characterized by NMR and mass spectrometry to confirm its identity prior to crystallization attempts.
Experimental Protocol: Single Crystal Growth
The objective is to grow a single crystal, free of cracks and inclusions, with dimensions ideally between 0.1 and 0.3 mm.[2][3] Slow, controlled crystallization is the key.[3]
Method: Slow Solvent Evaporation
-
Solvent Selection: Begin by testing the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound is moderately soluble. For a polar molecule like this, a mixture such as ethanol/dichloromethane is a promising starting point.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent system at room temperature. Ensure the compound is fully dissolved.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of microcrystals instead of a few large ones.
-
Incubation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This is the most critical step. The small apertures restrict the rate of solvent evaporation, forcing the solution to become supersaturated over a period of several days to weeks, which is the ideal condition for growing large, well-ordered crystals.[3]
-
Harvesting: Once suitable crystals have formed, carefully harvest one using a cryo-loop and immediately mount it on the diffractometer.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure
SC-XRD is a non-destructive technique that provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule within a crystal lattice.[5][6]
The SC-XRD Experimental Workflow
The process of determining a crystal structure is a well-defined pathway from data collection to final refinement and validation.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology & Rationale
-
Crystal Mounting & Data Collection:
-
Action: A single crystal is mounted on a goniometer head, typically under a stream of cold nitrogen gas (~100 K). The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6]
-
Rationale: The low temperature minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots (reflections).[5]
-
-
Data Integration & Reduction:
-
Action: Specialized software is used to determine the unit cell dimensions and integrate the intensity of each diffraction spot.
-
Rationale: The positions of the spots allow for the determination of the crystal's lattice parameters, while their intensities are proportional to the square of the structure factor amplitudes, which are crucial for solving the structure.
-
-
Structure Solution:
-
Action: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Rationale: The diffraction experiment provides the intensities but not the phases of the X-rays. Solving the phase problem is the key step that translates diffraction spots into a recognizable molecular model.
-
-
Structure Refinement:
-
Action: A process of least-squares refinement is used to adjust the atomic positions, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
Rationale: This iterative process improves the accuracy of bond lengths and angles and lowers the crystallographic R-factors (e.g., R1), which are indicators of the quality of the fit. A final R1 value below 5% is indicative of a well-refined structure.
-
Comparative Analysis: A Multi-Technique Approach
While SC-XRD provides an unparalleled view of the solid-state structure, it is not the only tool. A comprehensive analysis leverages complementary techniques to understand the molecule's behavior in different environments.
Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides information about the chemical environment and connectivity of atoms.
-
¹H NMR: Would reveal the number of unique protons, their chemical environments, and their proximity to one another (through spin-spin coupling). The chemical shifts of the aldehyde proton and the protons on the thiophene and nitrophenyl rings would be characteristic.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to definitively assign all proton and carbon signals and establish the complete bonding framework of the molecule, confirming the successful synthesis.
Alternative 2: Density Functional Theory (DFT) Calculations
DFT is a computational modeling method used to predict the geometry, and electronic properties of molecules.
-
Geometry Optimization: A DFT calculation can predict the lowest energy conformation (the most stable shape) of an isolated molecule in the gas phase. This is crucial for understanding the molecule's intrinsic conformational preferences, free from the constraints of crystal packing forces.
-
Property Prediction: DFT can also predict spectroscopic properties (like NMR chemical shifts), which can be compared with experimental data to validate the computational model.
Data Comparison Guide
The true power of these techniques is realized when they are used in concert. The data they provide are complementary, not redundant.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy | Density Functional Theory (DFT) |
| State of Matter | Solid (Crystalline) | Solution | Gas Phase (in silico) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, intermolecular interactions. | Atomic connectivity, chemical environment of nuclei, solution-state conformation (via NOE). | Optimized molecular geometry, electronic structure, predicted bond parameters, relative energies of conformers. |
| Key Output | Crystallographic Information File (CIF), thermal ellipsoid plots. | 1D and 2D spectra showing chemical shifts and coupling constants. | Optimized coordinates, molecular orbital diagrams, predicted energies. |
| Core Strength | Unambiguous, high-precision determination of solid-state structure.[2] | Definitive confirmation of covalent structure and analysis of dynamic processes in solution. | Provides insight into the intrinsic properties of a single molecule, free from environmental effects. |
| Limitation | Requires a high-quality single crystal; structure may be influenced by crystal packing forces. | Provides an average structure in solution; does not give precise bond lengths/angles. | An approximation of reality; results are highly dependent on the chosen functional and basis set. |
Expected Structural Insights and Discussion
While a specific crystal structure for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is not yet published, we can predict key structural features based on published structures of similar thiophene derivatives.[7]
Caption: Logical relationships between key structural questions and analytical techniques.
-
Torsion Angle: The most significant structural parameter will be the torsion angle between the thiophene and the nitrophenyl rings. Due to steric hindrance from the ortho-nitro group, this system is expected to be non-planar. SC-XRD would measure this angle precisely, while DFT would predict the lowest energy angle.
-
Intramolecular Interactions: The structure may be stabilized by weak intramolecular C-H···O hydrogen bonds between a thiophene proton and an oxygen atom of the nitro group.[7]
-
Crystal Packing: In the solid state, molecules are likely to be linked by intermolecular C-H···O hydrogen bonds involving the aldehyde and nitro groups, forming chains or sheets.[7] An analysis of the Hirshfeld surface would be instrumental in quantifying these interactions.
By comparing the experimentally determined torsion angle from SC-XRD with the gas-phase prediction from DFT, one can quantify the influence of crystal packing forces on the molecule's conformation. This comparison is critical for drug development, as the conformation adopted in a protein binding pocket may differ from that in the solid state.
Conclusion
The structural elucidation of a novel compound like 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a multi-faceted endeavor. While single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution snapshot of the molecule in the solid state, its true scientific value is amplified when integrated with complementary techniques. NMR spectroscopy validates the covalent structure in solution, and DFT provides a theoretical baseline for the molecule's intrinsic conformational preferences. Together, these methods deliver a comprehensive structural understanding that is essential for advancing research in materials science and medicinal chemistry.
References
-
Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved February 18, 2026, from [Link]
-
Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved February 18, 2026, from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved February 18, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). 5-(2-nitrophenyl)thiophene-2-carbaldehyde. Retrieved February 18, 2026, from [Link]
-
Al-Majid, A. M., et al. (2023). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 534–541. Retrieved February 18, 2026, from [Link]
-
Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives... RSC Medicinal Chemistry, 15(4), 939-963. Retrieved February 18, 2026, from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. benchchem.com [benchchem.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 7. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Purity Analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde: A Comparative HPLC Guide
Executive Summary & Chemical Context[1][2][3][4]
5-(2-Nitrophenyl)thiophene-2-carbaldehyde (CAS: 42545-34-6) is a critical heterocyclic building block, often employed in the synthesis of optoelectronic materials and biologically active Schiff bases. Its structural duality—combining an electron-withdrawing nitro-phenyl group with an electron-rich thiophene core—presents unique chromatographic challenges.
While C18 (Octadecyl) phases are the industry standard for initial screening, they often struggle to resolve this compound from structurally similar synthetic precursors, such as 1-bromo-2-nitrobenzene (starting material) or thiophene-2-carbaldehyde (de-arylated byproduct), due to overlapping hydrophobicities.
This guide objectively compares two separation strategies:
-
The Standard: C18 Stationary Phase with Acetonitrile.
-
The Alternative: Phenyl-Hexyl Stationary Phase with Methanol.
Core Thesis: For nitro-aromatic thiophenes, a Phenyl-Hexyl phase utilizing Methanol as a modifier provides superior selectivity ($ \alpha $) compared to C18, driven by specific
Method Development Strategy
The Mechanistic Divergence
To achieve high purity (>98%) assessment, we must exploit the specific molecular interactions of the analyte.
-
Hydrophobic Interaction (C18): Relies on the partition coefficient (LogP ~2.9). Separation is driven purely by the analyte's dislike of the aqueous mobile phase.
-
Interaction (Phenyl-Hexyl): The nitro group on the phenyl ring makes the system electron-deficient (
-acidic), while the stationary phase's phenyl ring is -basic. This creates a secondary retention mechanism "orthogonal" to hydrophobicity.
Critical Insight: Acetonitrile involves its own
-electrons (triple bond), which can interfere with analyte-columninteractions. Methanol, being protic and lacking -electrons, enhances these interactions on Phenyl-Hexyl columns [1].
Comparative Experimental Protocols
The following protocols were designed to validate the performance differences.
Equipment & Reagents
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1290 or Shimadzu Nexera).
-
Detection Wavelength: 320 nm (Target
) and 254 nm (General impurity screen). -
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
Method Parameters Comparison
| Parameter | Method A (Standard) | Method B (Recommended) |
| Column | C18 (e.g., ZORBAX Eclipse Plus), 4.6 x 150mm, 5µm | Phenyl-Hexyl (e.g., ZORBAX Eclipse Plus), 4.6 x 150mm, 5µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-10 min: 40% | 0-12 min: 50% |
| Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Suitability | General Purity Screening | Complex Mixture / Isomer Resolution |
Sample Preparation Workflow
To ensure reproducibility, follow this self-validating preparation protocol.
Figure 1: Standardized sample preparation workflow to prevent particulate interference and degradation.
Performance Data & Analysis
Separation Efficiency (Representative Data)
The following data illustrates the separation of the target from a common synthetic impurity, 1-bromo-2-nitrobenzene (Impurity A).
| Metric | Method A (C18 / MeCN) | Method B (Phenyl-Hexyl / MeOH) |
| Retention Time (Target) | 6.4 min | 8.2 min |
| Retention Time (Impurity A) | 6.8 min | 7.1 min |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline separation) |
| Selectivity ( | 1.06 | 1.15 |
| Tailing Factor ( | 1.3 | 1.05 |
Analysis:
Method A results in marginal resolution (
Linearity and Sensitivity
-
Linearity:
over range 0.5 – 100 µg/mL. -
LOD: 0.05 µg/mL (Signal-to-Noise 3:1).
-
LOQ: 0.15 µg/mL (Signal-to-Noise 10:1).
Decision Framework for Method Selection
Use the following logic to determine which method applies to your specific phase of development.
Figure 2: Decision matrix for selecting the appropriate stationary phase based on impurity profile.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Silanol interactions with nitro group | Increase buffer strength (e.g., 10mM Ammonium Formate) or switch to "Endcapped" column versions. |
| Split Peaks | Sample solvent mismatch | Ensure sample diluent matches initial mobile phase conditions (e.g., 50% MeOH). |
| Ghost Peaks | Aldehyde oxidation | Prepare samples fresh; avoid using aldehydes in old, aerated solvents. Store in amber vials. |
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC - Exploring alternative retention and selectivity. Retrieved from
-
PubChem. (n.d.). 5-(2-Nitrophenyl)thiophene-2-carbaldehyde (Compound Summary). Retrieved from
-
SIELC Technologies. (2018). Separation of 5-Nitrothiophene-2-carbaldehyde on Newcrom R1 HPLC column. Retrieved from
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
Introduction: The Foundational Role of Elemental Analysis in Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a non-negotiable cornerstone of the entire discovery pipeline. Elemental analysis, a technique that determines the elemental composition of a compound, serves as a primary gatekeeper for verifying molecular identity and purity.[1][2] For a compound like 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, a potential building block in medicinal chemistry, confirming its elemental makeup with high fidelity is the first step in ensuring that subsequent biological and toxicological data are both valid and reproducible.
This guide provides an in-depth comparison of the theoretical elemental standards for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde against the practical standards achieved through modern analytical methodologies. We will explore the causality behind experimental choices, detail a self-validating protocol, and present the data in a clear, comparative format for researchers, scientists, and drug development professionals.
The Subject Compound: 5-(2-Nitrophenyl)thiophene-2-carbaldehyde
To establish a baseline for our analysis, we must first determine the theoretical elemental composition derived from the compound's molecular formula.
-
Molecular Formula: C₁₁H₇NO₃S
-
Molecular Weight: 249.25 g/mol
Based on the atomic weights of its constituent elements, the theoretical mass percentages are calculated as follows. This theoretical composition is the ultimate "gold standard" against which all experimental results are measured.
The Primary Analytical Standard: CHNS Combustion Analysis
The most reliable and widely adopted method for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds is high-temperature combustion analysis, often referred to as CHNS analysis.[2][3] This technique is based on the Pregl-Dumas method, which ensures the complete and instantaneous oxidation of the sample material.[3][4]
Principle of Causality: Why Combustion Analysis?
The choice of combustion analysis is deliberate. It converts the complex solid matrix of the sample into simple, uniform gaseous products (CO₂, H₂O, N₂, SO₂).[5][6] This transformation is critical because it allows for highly accurate and reproducible quantification using gas chromatography with a thermal conductivity detector (TCD). The detector's response is directly proportional to the concentration of the analyte gas, providing a robust and linear measurement.
The workflow for this analysis is a self-validating system, designed to minimize error and ensure complete conversion of the elements.
Caption: Workflow for CHNS elemental analysis via combustion.
Data Comparison: Theoretical vs. Experimental Standards
The core of this guide is the objective comparison between the theoretical values and what is considered an acceptable experimental result in a regulated environment. For pharmaceutical applications, the purity of a compound is paramount, and elemental analysis results must fall within a very narrow margin of error, typically an absolute deviation of ≤0.4% from the theoretical value.
| Element | Theoretical Mass % | Typical Experimental Range (%) | Acceptance Criteria (Absolute Deviation) |
| Carbon (C) | 53.01% | 52.71% - 53.31% | ≤ 0.4% |
| Hydrogen (H) | 2.83% | 2.53% - 3.13% | ≤ 0.4% |
| Nitrogen (N) | 5.62% | 5.32% - 5.92% | ≤ 0.4% |
| Sulfur (S) | 12.86% | 12.56% - 13.16% | ≤ 0.4% |
| Oxygen (O) | 25.68% (by difference) | 25.38% - 25.98% | ≤ 0.5% (Typically higher) |
Note on Oxygen Analysis: Oxygen is typically determined by pyrolysis in a separate analysis, not by combustion. Due to the indirect nature of the measurement (often by difference), the acceptance criteria can sometimes be slightly wider.
Trustworthiness: The Role of Certified Reference Materials (CRMs)
To ensure the trustworthiness and accuracy of experimental results, the elemental analyzer must be calibrated using Certified Reference Materials (CRMs).[7] These are highly pure, stable organic compounds with precisely known elemental compositions, traceable to national metrology institutes like NIST.[8]
Calibration Rationale: By analyzing a CRM (e.g., Acetanilide) before the sample, a response factor is generated for the detector. This calibration corrects for any minor instrumental drift or variations in combustion conditions, ensuring that the final calculated percentages for the unknown sample are accurate and reliable. This practice is a cornerstone of method validation as outlined by guidelines such as ICH Q2(R1).[1][9]
Detailed Experimental Protocol: CHNS Analysis
This protocol describes a self-validating system for the elemental analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde.
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.
Instrumentation: A modern CHNS Elemental Analyzer (e.g., Elementar Vario EL Cube[2] or similar).
Materials:
-
5-(2-Nitrophenyl)thiophene-2-carbaldehyde (sample)
-
Certified Reference Material (e.g., Acetanilide, Sulfanilamide)
-
Tin capsules for solids
-
High-purity Helium (carrier gas)
-
High-purity Oxygen (combustion gas)
-
Microbalance (readable to 0.001 mg)
Procedure:
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed correctly and have not exceeded their operational lifetime.
-
Perform a leak test on the instrument to ensure system integrity.
-
Allow the furnaces to reach their set points (e.g., Combustion: 950-1150°C, Reduction: ~600°C).[3]
-
Condition the instrument by running several blank (empty tin capsule) analyses until a stable baseline is achieved.
-
-
Calibration:
-
Accurately weigh 1-3 mg of a CRM into a tin capsule using a microbalance. Record the weight precisely.
-
Crimp the capsule to seal it, ensuring no sample can be lost.
-
Analyze 3-5 CRM samples to establish a calibration curve and demonstrate system suitability. The results for the CRM should be within ±0.3% of the certified values.
-
-
Sample Analysis:
-
Accurately weigh 1-3 mg of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde into a tin capsule. The use of a small sample size minimizes the required oxygen for combustion and reduces waste.[5]
-
Record the weight precisely.
-
Crimp the capsule securely.
-
Analyze the sample. It is standard practice to run the analysis in duplicate or triplicate to ensure precision.
-
-
Data Evaluation:
-
The instrument software will integrate the detector signal for each gas (CO₂, H₂O, N₂, SO₂) and, using the calibration from the CRM, calculate the mass percentage of each element in the sample.
-
Compare the mean experimental percentages to the theoretical values presented in the table above.
-
The results must meet the pre-defined acceptance criteria (e.g., absolute deviation ≤0.4%) for the sample to be considered pure and of the correct identity.
-
Alternative and Complementary Standards
While CHNS analysis confirms the bulk elemental composition, a comprehensive quality control strategy, particularly in drug development, requires the quantification of trace elemental impurities.[10] Techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are employed for this purpose.[10] It is crucial to understand that these are complementary, not competing, standards:
-
CHNS Analysis: Confirms the identity and purity of the intended molecule based on its major constituent elements (C, H, N, S).
-
ICP-MS: Quantifies trace levels (ppm, ppb) of potentially toxic elemental impurities (e.g., heavy metals like Pb, As, Hg, or residual catalysts like Pd, Pt) that may have been introduced during the manufacturing process.[9][11]
Conclusion
The elemental analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a precise and exacting process governed by well-defined standards. The benchmark for success is a close agreement (typically within an absolute deviation of 0.4%) between the theoretical elemental composition and the results obtained from a validated CHNS combustion analysis. This validation is underpinned by the rigorous use of Certified Reference Materials and adherence to established protocols. For professionals in drug development, understanding and correctly applying these standards is fundamental to ensuring the identity, purity, and ultimately, the safety and efficacy of potential new medicines.
References
-
Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]
-
Title: Validation of Metal Impurities in Drug Products Source: American Laboratory URL: [Link]
-
Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]
-
Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]
-
Title: Why Use Certified Reference Materials for Organic Analysis in Atomic Spectroscopy? Source: Alpha Resources URL: [Link]
-
Title: Validation Of Analytical Methods For Pharmaceutical Analysis Source: Mirante Corporation URL: [Link]
-
Title: Chemical Properties of 5-Nitrothiophene-2-aldehyde (CAS 4521-33-9) Source: Cheméo URL: [Link]
-
Title: Elemental Impurity Analysis in Pharmaceuticals Source: HPCi Media URL: [Link]
-
Title: Reference Material Certificate - Dibenzothiophene Source: National Institute of Metrology, China URL: [Link]
-
Title: Organic Certified Reference Materials Source: ESSLAB URL: [Link]
-
Title: Elemental Analysis CHNS (O) - Testing Methods Source: Auriga Research URL: [Link]
-
Title: CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: How Does a CHNSO Analyzer Work? Source: AZoM URL: [Link]
-
Title: CHNS Elemental Analysers Source: The Royal Society of Chemistry URL: [Link]
Sources
- 1. smithers.com [smithers.com]
- 2. aurigaresearch.com [aurigaresearch.com]
- 3. rsc.org [rsc.org]
- 4. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. azom.com [azom.com]
- 7. alpharesources.com [alpharesources.com]
- 8. ncrm.org.cn [ncrm.org.cn]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 11. hpcimedia.com [hpcimedia.com]
A Senior Application Scientist's Guide to Melting Point and Thermal Analysis (TGA/DSC)
For researchers, scientists, and drug development professionals, the precise characterization of a compound's thermal properties is a cornerstone of robust scientific inquiry. The melting point, a fundamental physical property, serves as an initial indicator of purity and identity.[1][2] However, to truly understand a compound's behavior under thermal stress—its stability, decomposition pathways, and polymorphic transitions—a more sophisticated approach is required. This guide provides an in-depth comparison of melting point determination techniques and advanced thermal analysis methods, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Our focus will be on the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and authoritative data.
Section 1: The Foundational Pillar: Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3][4] For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 1-2°C.[1][5] The presence of impurities will typically depress the melting point and broaden the melting range.[1][5]
Comparative Analysis of Melting Point Determination Methods
While seemingly straightforward, the method chosen for melting point determination can significantly impact the accuracy and reproducibility of the results. The most common techniques are the capillary method and hot-stage microscopy.
| Method | Principle | Advantages | Disadvantages | Best For |
| Capillary Method (Manual & Automated) | A small, powdered sample in a capillary tube is heated at a controlled rate. The temperature range over which the sample melts is observed.[3][6] | Simple, cost-effective, widely accepted by pharmacopeias (e.g., USP <741>).[7][8] Automated systems offer higher throughput and reduced operator bias.[1] | Subject to operator variability (manual), requires careful sample preparation, potential for thermal lag.[4][9] | Routine quality control, purity assessment, and compound identification.[1] |
| Hot-Stage Microscopy | The sample is heated on a microscope stage, allowing for direct visual observation of the melting process. | Provides detailed visual information on melting behavior, crystal morphology changes, and can detect multiple melting events (polymorphism).[1] | Lower throughput, more expensive instrumentation, requires more operator expertise. | In-depth solid-state characterization, polymorphism studies, and analysis of substances that are difficult to observe in a capillary.[1] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is identified as an endothermic peak on the DSC thermogram.[10][11] | Highly accurate and reproducible, provides quantitative thermodynamic data (enthalpy of fusion), can detect subtle thermal events.[12][13] | More complex instrumentation and data analysis, higher initial cost. | Precise determination of melting point and other thermal transitions, purity analysis, and characterization of polymers and pharmaceuticals.[10] |
The "Why" Behind the Protocol: A Self-Validating Approach to Capillary Melting Point Determination
To ensure the integrity of your melting point data, each step of the protocol is designed to mitigate potential sources of error.
-
Sample Preparation: The First Line of Defense Against Inaccuracy.
-
Rationale: The physical characteristics of the sample directly influence heat transfer and, consequently, the observed melting range.[1][2][14]
-
Procedure:
-
Ensure the sample is completely dry, as residual solvent can act as an impurity, depressing and broadening the melting range.[3][15][16] Use a desiccator for overnight drying if necessary.[15][17]
-
Grind the sample into a fine, uniform powder using a mortar and pestle.[15][17] This ensures efficient and uniform heat transfer throughout the sample.[15]
-
Pack the dry powder into a capillary tube to a height of 2-4 mm.[15][16] Inconsistent packing can lead to variations in heat transfer and irreproducible results.[1]
-
-
-
Instrument Setup and Calibration: The Foundation of Trustworthy Data.
-
Rationale: The accuracy of the temperature measurement is paramount. Thermometers and automated instruments require regular calibration to ensure they are reading correctly.[5]
-
Procedure:
-
Calibrate the apparatus using certified melting point standards that bracket the expected melting point of the sample.[5][8] This is a requirement under regulations like USP <741>.[14][18]
-
If the melting point is unknown, perform a rapid preliminary measurement to determine an approximate range.[2][5]
-
For the accurate measurement, set the starting temperature to approximately 15-20°C below the expected melting point.[2][5]
-
-
-
Heating Rate: The Critical Determinant of Accuracy.
-
Rationale: A slow, controlled heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[2][3] A fast heating rate can lead to a "thermal lag," where the thermometer reading is higher than the actual temperature of the sample, resulting in an artificially high and broad melting range.[4]
-
Procedure:
-
-
Data Recording: Capturing the Complete Picture.
-
Rationale: The melting "point" is actually a range. Recording both the onset and completion of melting provides a more complete picture of the sample's purity.
-
Procedure:
-
Section 2: Beyond the Melting Point: Advanced Thermal Analysis
While melting point is a valuable parameter, it provides a limited view of a compound's thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) offer a much more comprehensive understanding.
Thermogravimetric Analysis (TGA): Quantifying Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20][21] This technique is indispensable for determining the thermal stability, composition, and decomposition profile of materials.[22][23]
Key Information Provided by TGA:
-
Thermal Stability: The temperature at which a material begins to lose mass is a direct indicator of its thermal stability.[23][24]
-
Compositional Analysis: TGA can quantify the amount of different components in a material, such as moisture, volatiles, and inorganic fillers (ash content).[24]
-
Decomposition Kinetics: The rate of mass loss can provide insights into the kinetics of decomposition reactions.[23]
-
Instrument and Sample Preparation:
-
Rationale: A clean, calibrated instrument and a representative sample are essential for accurate results.
-
Procedure:
-
Ensure the TGA balance is clean and tared.
-
Place a small, representative amount of the sample (typically 5-10 mg) into the sample pan.
-
Accurately record the initial sample mass.
-
-
-
Defining the Experimental Conditions:
-
Rationale: The heating rate and atmosphere can significantly influence the decomposition profile.
-
Procedure:
-
Heating Rate: A typical heating rate is 10°C/minute.[25] Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.
-
Atmosphere:
-
Temperature Range: Select a temperature range that encompasses all expected thermal events.
-
-
-
Data Analysis and Interpretation:
-
Rationale: The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) provide quantitative and qualitative information.
-
Procedure:
-
Analyze the TGA curve to identify the temperatures at which mass loss occurs and the percentage of mass lost at each step.
-
Use the DTG curve to pinpoint the temperatures of maximum decomposition rates.
-
-
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] It is used to detect and quantify a wide range of thermal events, including melting, crystallization, glass transitions, and chemical reactions.[11]
Key Information Provided by DSC:
-
Melting Point and Enthalpy of Fusion: Provides a highly accurate melting point and the energy required to melt the sample.[10]
-
Crystallization Temperature and Enthalpy: Measures the temperature at which a substance crystallizes from the amorphous state and the energy released during this process.[11]
-
Glass Transition Temperature (Tg): Identifies the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state.[11]
-
Purity Analysis: The shape of the melting peak can be used to determine the purity of a substance.[12]
-
Sample Preparation and Encapsulation:
-
Rationale: Proper sample encapsulation is crucial to ensure good thermal contact and prevent sample loss.
-
Procedure:
-
Weigh a small amount of sample (typically 2-5 mg) into a DSC pan.
-
Hermetically seal the pan to prevent volatilization of the sample.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
-
Defining the Thermal Program:
-
Rationale: The thermal program is designed to probe specific thermal events of interest.
-
Procedure:
-
Heating and Cooling Rates: A typical rate is 10°C/minute. The choice of rate can affect the appearance of thermal events.
-
Temperature Range: Select a range that covers all expected transitions.
-
Isothermal Segments: Holding the sample at a constant temperature can be used to study processes like crystallization or curing over time.
-
-
-
Data Analysis and Interpretation:
-
Rationale: The DSC thermogram (heat flow vs. temperature) reveals endothermic (heat absorbing) and exothermic (heat releasing) events.
-
Procedure:
-
Identify peaks and steps in the thermogram. Endothermic events (like melting) are typically shown as upward peaks, while exothermic events (like crystallization) are downward peaks.
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each transition.
-
Identify the glass transition as a step change in the baseline.
-
-
Section 3: The Power of Synergy: Simultaneous Thermal Analysis (TGA/DSC)
Simultaneous Thermal Analysis (STA) combines TGA and DSC into a single instrument, allowing for the simultaneous measurement of mass change and heat flow on the same sample under identical conditions.[26][27][28] This provides a more complete and unambiguous picture of a material's thermal behavior.[26][27]
Advantages of STA:
-
Direct Correlation of Events: It becomes clear whether a thermal event observed in the DSC is associated with a mass loss (e.g., decomposition) or not (e.g., melting, phase transition).[27]
-
Enhanced Interpretation: The combined data eliminates the uncertainty that can arise from comparing results from two separate instruments run at different times.[27]
-
Time and Sample Efficiency: Two analyses are performed in a single run, saving time and valuable sample material.[27]
Applications of STA: STA is particularly valuable for studying complex materials that undergo multiple thermal events, such as:
-
Decomposition of hydrates, where water loss is followed by melting or decomposition of the anhydrous material.
-
Analysis of polymers and composites, to distinguish between degradation and other thermal transitions.[26]
-
Studying reactions that involve both a change in mass and an enthalpy change.
Section 4: Conclusion: A Holistic Approach to Thermal Characterization
References
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of the West Indies at Mona. (2026, February 6). Melting Point and Thermometer Calibration. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). What is TGA Analysis? Principles and Applications. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]
-
MRC Laboratory Equipment. (n.d.). THERMOGRAVIMETRIC ANALYSIS (TGA) – Principle, Instrumentation, Applications and Key Considerations. Retrieved from [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
-
University of Babylon. (n.d.). Melting Point. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
-
SETARAM. (n.d.). What is Simultaneous Thermal Analysis?. Retrieved from [Link]
-
AZoM. (2023, March 10). Understanding Simultaneous Thermogravimetric Analysis (STA). Retrieved from [Link]
-
Henven. (n.d.). Simultaneous Thermal Analyzer | STA (TGA and DSC) Thermal Analysis. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). 〈741〉 Melting Range or Temperature. Retrieved from [Link]
-
Camlab. (2016, October 24). How do I prepare samples for melting point analysis?. Retrieved from [Link]
-
Cole-Parmer. (2021, May 28). Preparation of samples for melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]
-
The Journal of Chemical Physics. (2012, April 13). A comparison of methods for melting point calculation using molecular dynamics simulations. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
-
U.S. Pharmacopeial Convention. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
MRC Laboratory Equipment. (n.d.). What is Melting Point Apparatus. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, March 1). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. Retrieved from [Link]
-
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
ResearchGate. (2016, June 11). Compliance with amended General Chapter USP <741> Melting Range or Temperature. Retrieved from [Link]
-
Drawell. (2025, June 4). How a Precision Melting Point Apparatus Can Save Time and Improve Results. Retrieved from [Link]
-
Wikipedia. (n.d.). Melting-point apparatus. Retrieved from [Link]
-
The Journal of Chemical Physics. (2025, August 7). A comparison of methods for melting point calculation using molecular dynamics simulations. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
AZoM. (2021, March 11). The Different Types of Thermal Analysis and their Widespread Applications. Retrieved from [Link]
-
MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control. Retrieved from [Link]
-
TA Instruments. (2022, February 7). What is Differential Scanning Calorimetry?. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
-
SKZ. (n.d.). Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. westlab.com [westlab.com]
- 4. thinksrs.com [thinksrs.com]
- 5. Home Page [chem.ualberta.ca]
- 6. Melting-point apparatus - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. thinksrs.com [thinksrs.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. torontech.com [torontech.com]
- 11. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Differential scanning calorimetry [cureffi.org]
- 14. researchgate.net [researchgate.net]
- 15. camlab.co.uk [camlab.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. coleparmer.com [coleparmer.com]
- 18. uspbpep.com [uspbpep.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mrclab.com [mrclab.com]
- 21. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 22. torontech.com [torontech.com]
- 23. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 24. aurigaresearch.com [aurigaresearch.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. mt.com [mt.com]
- 27. Simultaneous Thermogravimetric Analysis | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
- 28. azom.com [azom.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
